molecular formula C8H5IN2O2 B1326384 3-Iodo-1H-indazole-5-carboxylic acid CAS No. 885521-46-0

3-Iodo-1H-indazole-5-carboxylic acid

Cat. No.: B1326384
CAS No.: 885521-46-0
M. Wt: 288.04 g/mol
InChI Key: DYZNTIADYAHDQK-UHFFFAOYSA-N
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Description

3-Iodo-1H-indazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H5IN2O2 and its molecular weight is 288.04 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2H-indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZNTIADYAHDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646257
Record name 3-Iodo-2H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-46-0
Record name 3-Iodo-2H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 3-Iodo-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 885521-46-0

This technical guide provides a comprehensive overview of 3-Iodo-1H-indazole-5-carboxylic acid, a key building block in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document details the compound's physicochemical properties, synthesis, spectral data, and its significant role as an intermediate in the synthesis of targeted therapeutics, particularly PARP inhibitors like Niraparib.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₈H₅IN₂O₂ and a molecular weight of 288.04 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 885521-46-0
Molecular Formula C₈H₅IN₂O₂[1]
Molecular Weight 288.04 g/mol [1]
Physical Form Solid
Boiling Point 512.1 °C at 760 mmHg
Storage Temperature 4 °C, protect from light
Purity Typically ≥98%

Synthesis and Experimental Protocols

A general approach to the indazole core involves the cyclization of appropriately substituted phenylhydrazines. For the target molecule, a potential synthetic pathway, outlined in the workflow diagram below, would likely start from a substituted toluene derivative, proceed through nitration, oxidation, reduction, diazotization, and finally cyclization and iodination steps.

A detailed, analogous experimental protocol for the synthesis of a related compound, methyl 1H-indazole-6-carboxylate, which is then iodinated, is described as follows:

Synthesis of methyl 1H-indazole-6-carboxylate:

  • Reduction of the nitro group: 4-methyl-3-nitrobenzoic acid methyl ester (15.0 g, 25.6 mmol) is dissolved in methanol (60 mL) in a reaction vessel. Palladium on carbon (0.5 g) is added, and the mixture is stirred under a hydrogen atmosphere at room temperature for 3 hours. The reaction progress is monitored by thin-layer chromatography (TLC).[2]

  • Work-up: Upon completion, the mixture is filtered, and the filtrate is evaporated to dryness to yield the crude 4-methyl-3-aminobenzoic acid methyl ester.[2]

  • Diazotization and Cyclization: The crude amine is then subjected to diazotization followed by cyclization to form the indazole ring. The crude product is dissolved in methanol (50 mL), and sodium carbonate (35.0 g, 47.2 mmol) is added. The reaction is stirred for 1 hour.[2]

  • Extraction and Purification: The solvent is removed under reduced pressure, and water (150 mL) is added. The aqueous layer is extracted with ethyl acetate (3 x 60 mL). The combined organic extracts are washed with saturated aqueous sodium chloride solution (2 x 50 mL), dried over anhydrous sodium sulfate, and evaporated to yield the crude methyl 1H-indazole-6-carboxylate.[2]

Iodination to form methyl 3-iodo-1H-indazole-6-carboxylate:

  • Reaction Setup: Methyl 1H-indazole-6-carboxylate (3.0 g, 17.0 mmol) is dissolved in methanol (50 mL) in a reaction vessel, and sodium hydroxide (0.8 g, 20.0 mmol) is added with stirring.[2]

  • Iodination: Iodine (5.2 g, 20.0 mmol) is added in portions at room temperature over 30 minutes. The reaction is allowed to proceed for 1 hour, with monitoring by TLC.[2]

  • Work-up and Isolation: The filtrate is evaporated to dryness. A saturated aqueous solution of sodium sulfite (45 mL) is added to the residue, and the mixture is stirred for 30 minutes, leading to the precipitation of a solid. The solid is collected by filtration and dried to afford the final product as a light yellow solid.[2]

A similar strategy, starting with 4-methyl-3-nitrobenzoic acid and following a parallel reaction sequence, would be a logical approach to synthesize this compound.

Spectroscopic Data

Detailed, publicly available spectral data for this compound is limited. However, characteristic spectral features can be predicted based on its structure and the known spectra of related compounds.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to strong hydrogen bonding.[3] A sharp, intense C=O stretching absorption is expected around 1700-1725 cm⁻¹.[3] Additional peaks corresponding to the aromatic C-H and C=C stretching, and C-I stretching would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton spectrum would show signals in the aromatic region corresponding to the protons on the benzene ring of the indazole core. A downfield, broad singlet for the carboxylic acid proton (typically >10 ppm) and another for the N-H proton of the indazole ring would be expected.

  • ¹³C NMR: The carbon spectrum would display signals for the eight carbon atoms in the molecule, including a characteristic signal for the carboxylic acid carbonyl carbon (typically >170 ppm) and signals for the aromatic and indazole ring carbons.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (288.04 g/mol ).[4] Fragmentation patterns would likely involve the loss of the carboxylic acid group and potentially the iodine atom. PubChemLite predicts a monoisotopic mass of 287.93958 Da.[4]

Role in Drug Discovery and Development

The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors and other therapeutic agents.[5] Indazole derivatives are known to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[5]

Key Intermediate for PARP Inhibitors:

This compound and its derivatives are crucial intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. One of the most notable applications is in the synthesis of Niraparib , a PARP1/PARP2 inhibitor used in the treatment of ovarian, fallopian tube, and primary peritoneal cancer. The inactive main metabolite of Niraparib is the carboxylic acid derivative, highlighting the importance of this functional group in the molecule's metabolism.[6] The development of PARP inhibitors like Niraparib represents a significant advancement in personalized medicine, particularly for patients with BRCA mutations.[7]

The general workflow for the utilization of this compound in the synthesis of a PARP inhibitor is depicted in the following diagram.

G Workflow: this compound in Drug Synthesis cluster_synthesis Synthesis of Core Intermediate cluster_derivatization Derivatization and Coupling cluster_final_product Final Drug Product start Starting Materials (e.g., Substituted Toluene) intermediate1 Functional Group Interconversions (Nitration, Oxidation, etc.) start->intermediate1 Multi-step synthesis intermediate2 This compound (CAS: 885521-46-0) intermediate1->intermediate2 Cyclization & Iodination activation Carboxylic Acid Activation (e.g., acyl chloride formation) intermediate2->activation coupling Amide Bond Formation activation->coupling coupling_partner Amine Coupling Partner coupling_partner->coupling final_drug Active Pharmaceutical Ingredient (e.g., PARP Inhibitor) coupling->final_drug purification Purification and Formulation final_drug->purification market Therapeutic Application purification->market

Caption: Synthetic workflow from starting materials to a final drug product.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its indazole core and strategically placed functional groups—the carboxylic acid for amide coupling and the iodo group for cross-coupling reactions—make it an important intermediate in the development of novel therapeutics, particularly in the field of oncology. Further research into streamlined and scalable synthetic routes for this compound will undoubtedly facilitate the discovery of next-generation targeted therapies.

References

In-Depth Technical Guide to the Physical Properties of 3-Iodo-1H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Iodo-1H-indazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended to be a resource for researchers and scientists, offering available data, experimental context, and logical frameworks for its application.

Core Physical Properties

This compound (CAS Number: 885521-46-0) is a solid at room temperature.[1] The following table summarizes its key physical and chemical identifiers.

PropertyValueSource
Molecular Formula C₈H₅IN₂O₂Sigma-Aldrich
Molecular Weight 288.04 g/mol Sigma-Aldrich
CAS Number 885521-46-0Sigma-Aldrich
Boiling Point 512.1°C at 760 mmHg[1]
Physical Form Solid[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly described in the currently available literature. However, standard methodologies for these measurements can be outlined.

Hypothetical Workflow for Physical Property Determination:

G cluster_synthesis Synthesis and Purification cluster_properties Physical Property Determination synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization mp_determination Melting Point Determination (e.g., Capillary Method) characterization->mp_determination sol_determination Solubility Assessment (in various solvents) characterization->sol_determination pka_determination pKa Measurement (e.g., Potentiometric Titration) characterization->pka_determination

Caption: General workflow for the synthesis, purification, and subsequent determination of key physical properties of a chemical compound.

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not available, a general approach can be inferred from the synthesis of related indazole derivatives. A potential synthetic route could involve the iodination of a suitable 1H-indazole-5-carboxylic acid precursor.

Logical Relationship for a Potential Synthesis Pathway:

G start 1H-Indazole-5-carboxylic acid precursor iodination Iodination Reaction (e.g., with I₂ and a base) start->iodination product This compound iodination->product purification Purification product->purification

Caption: A plausible synthetic pathway for this compound.

Following synthesis, purification would be essential to obtain a sample of high purity for accurate physical property measurements. Standard techniques such as recrystallization from an appropriate solvent or column chromatography would be employed. The purity and identity of the final compound would then be confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Context and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. However, the indazole scaffold is a well-known pharmacophore present in numerous biologically active molecules. This suggests that this compound could be a valuable building block or intermediate in the synthesis of novel therapeutic agents.

Conceptual Diagram of a Drug Discovery Workflow:

G cluster_discovery Drug Discovery and Development compound This compound synthesis Synthesis of Analogs compound->synthesis screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A simplified representation of the drug discovery process where the title compound could serve as a starting point.

Given the presence of the indazole nucleus, this compound could potentially be explored for its activity as a kinase inhibitor, an anti-inflammatory agent, or in other therapeutic areas where indazole derivatives have shown promise. Further research is required to elucidate any specific biological functions.

References

An In-depth Technical Guide to 3-Iodo-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic approaches, and potential biological relevance of 3-Iodo-1H-indazole-5-carboxylic acid. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₈H₅IN₂O₂. Its molecular structure consists of an indazole core, which is a bicyclic aromatic system composed of a fused benzene and pyrazole ring, substituted with an iodine atom at the 3-position and a carboxylic acid group at the 5-position.

Table 1: Quantitative Data for this compound

PropertyValueReference
Molecular FormulaC₈H₅IN₂O₂[1]
Molecular Weight288.04 g/mol [2]
AppearanceBrown powder (Isomer)[2]
Purity≥ 95% (HPLC) (Isomer)[2]
Storage Conditions0-8°C[2]

Data for the isomer 5-Iodo-1H-indazole-3-carboxylic acid is included for reference.

Experimental Protocols

Conceptual Synthesis Workflow

The synthesis of this compound could potentially begin from a substituted toluene derivative, proceeding through diazotization and cyclization to form the indazole core, followed by iodination and oxidation.

Step 1: Nitration of 4-methyl-3-aminobenzoic acid

  • 4-methyl-3-aminobenzoic acid is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group, yielding 4-methyl-3-amino-5-nitrobenzoic acid.

Step 2: Diazotization and Cyclization

  • The resulting amino-nitro compound is then subjected to diazotization using a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by an intramolecular cyclization reaction to form the 1H-indazole ring system, yielding 6-nitro-1H-indazole-5-carboxylic acid.

Step 3: Sandmeyer-type Reaction for Iodination

  • The nitro group can be reduced to an amino group, which is then converted to a diazonium salt. A subsequent Sandmeyer-type reaction with potassium iodide would introduce the iodine atom at the 3-position. A more direct iodination of the indazole ring at the C-3 position might also be possible using iodine in the presence of a base.[3]

Step 4: Functional Group Interconversion

  • If the synthesis starts from a precursor where the carboxylic acid is protected or in a different oxidation state (e.g., a methyl group), a final oxidation step would be necessary to yield the desired carboxylic acid.

Purification

The crude product would likely be purified using column chromatography on silica gel. The choice of eluent would be determined by the polarity of the compound and impurities, with common solvent systems including mixtures of ethyl acetate and hexanes.

Characterization

The structure and purity of the final compound would be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and confirm the positions of the substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-H stretch of the indazole ring.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Potential Biological Activity and Signaling Pathways

Indazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. They are recognized as a "privileged scaffold" in drug discovery.

Kinase Inhibition

A prominent area of research for indazole-containing compounds is in the development of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The indazole scaffold can serve as a versatile template for designing molecules that can bind to the ATP-binding pocket of various kinases, thereby inhibiting their activity.

Below is a conceptual diagram illustrating the role of an indazole derivative as a kinase inhibitor in a generic signaling pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus receptor Receptor Tyrosine Kinase (RTK) kinase1 Kinase A receptor->kinase1 Activation ligand Growth Factor ligand->receptor kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression (Cell Proliferation, Survival) transcription_factor->gene_expression Regulation indazole_inhibitor 3-Iodo-1H-indazole- 5-carboxylic acid (Conceptual Inhibitor) indazole_inhibitor->kinase1 Inhibition

Caption: Conceptual Kinase Inhibition Pathway.

This diagram illustrates how a growth factor binding to a receptor tyrosine kinase (RTK) on the cell membrane can trigger an intracellular signaling cascade. This cascade involves a series of kinases (Kinase A and Kinase B) that phosphorylate and activate downstream targets, ultimately leading to the activation of a transcription factor. This transcription factor then moves into the nucleus to regulate the expression of genes involved in cellular processes like proliferation and survival. A conceptual indazole-based inhibitor, such as this compound, could potentially block this pathway by inhibiting one of the kinases (in this case, Kinase A), thereby preventing the downstream signaling events.

Other Potential Applications

Beyond kinase inhibition, various indazole derivatives have been explored for a range of therapeutic applications, including:

  • Anti-inflammatory agents [2]

  • Anticancer drugs [2]

  • Antimicrobial agents

  • Contraceptive agents [4]

The unique structural features of this compound, including the presence of a halogen atom which can participate in halogen bonding, and a carboxylic acid group which can act as a hydrogen bond donor and acceptor, make it an interesting candidate for further investigation in drug discovery programs.

References

An In-depth Technical Guide on 3-Iodo-1H-indazole-5-carboxylic acid: Structure, Synthesis, and Therapeutic Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodo-1H-indazole-5-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, a representative synthetic protocol, and its relevance in the context of targeted cancer therapy, specifically as a scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors.

Chemical Structure and Properties

This compound is a bicyclic heteroaromatic compound. The core structure consists of a fused benzene and pyrazole ring system, forming the indazole scaffold. Key functional groups, an iodine atom at position 3 and a carboxylic acid at position 5, provide versatile handles for synthetic modifications, making it a valuable intermediate in the development of pharmacologically active molecules.

Table 1: Physicochemical and Spectroscopic Data for this compound and Related Compounds

PropertyValue
IUPAC Name This compound[1]
CAS Number 885521-46-0[1]
Molecular Formula C₈H₅IN₂O₂[1]
Molecular Weight 288.04 g/mol
Physical Form Solid[1]
Boiling Point 512.1°C at 760 mmHg[1]
Storage 4°C, protect from light[1]
Purity Typically ≥98%[1]
InChI Key DYZNTIADYAHDQK-UHFFFAOYSA-N[1]
¹H NMR (Predicted) Signals expected for aromatic protons and exchangeable NH and COOH protons. The exact shifts are dependent on the solvent.
¹³C NMR (Predicted) Resonances anticipated for the indazole ring carbons, the carboxylic acid carbon, and the carbon bearing the iodine. Aromatic carbons typically appear in the 110-150 ppm range, with the carboxyl carbon downfield (>160 ppm).
IR Spectroscopy (Typical) Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a C=O stretch (approx. 1700-1725 cm⁻¹), and C-O stretch (approx. 1210-1320 cm⁻¹).
Mass Spectrometry (Predicted) The molecular ion peak [M]+ would be observed at m/z 288. A prominent [M-H]⁻ peak at m/z 287 in negative ion mode is also expected.

Experimental Protocols: A Representative Synthesis

Step 1: Synthesis of 1H-Indazole-5-carboxylic acid from 5-carboxy-indole (Hypothetical Workflow)

This step is based on the general procedure for the nitrosation of indoles to form indazoles.

  • Materials: 5-carboxy-indole, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Dimethylformamide (DMF), Water, Ethyl Acetate (EtOAc), Brine, Magnesium Sulfate (MgSO₄).

  • Procedure:

    • To a solution of sodium nitrite (8 equivalents) in deionized water and DMF at 0°C, slowly add 2N aqueous HCl (2.7 equivalents). Keep the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes.

    • Prepare a solution of 5-carboxy-indole (1 equivalent) in DMF.

    • Add the indole solution to the reaction mixture at 0°C over a period of 2 hours using a syringe pump.

    • After the addition is complete, allow the reaction to stir at 50°C for 2 hours.

    • Upon completion, extract the resulting mixture with ethyl acetate multiple times.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by centrifugation or column chromatography to yield 1H-indazole-5-carboxylic acid.

Step 2: Iodination of 1H-Indazole-5-carboxylic acid to yield this compound

This procedure is adapted from the iodination of a similar indazole ester.

  • Materials: 1H-Indazole-5-carboxylic acid, Iodine (I₂), Sodium Hydroxide (NaOH), Methanol, Saturated Sodium Sulfite solution.

  • Procedure:

    • Dissolve 1H-indazole-5-carboxylic acid (1 equivalent) in methanol in a reaction flask.

    • Add sodium hydroxide (approx. 1.2 equivalents) and stir until dissolved.

    • At room temperature, add elemental iodine (approx. 1.2 equivalents) in portions over 30 minutes.

    • Allow the reaction to proceed for 1 hour, monitoring the progress with thin-layer chromatography.

    • Filter the reaction mixture and evaporate the filtrate to dryness.

    • To the residue, add a saturated solution of sodium sulfite and stir for 30 minutes to precipitate the solid product.

    • Filter the solid, wash with water, and dry to obtain the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography.

Application in Drug Development: Targeting the PARP Signaling Pathway

The indazole scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous clinical candidates and approved drugs. One of the most significant applications of indazole derivatives is in the development of PARP inhibitors for cancer therapy.

The PARP Signaling Pathway and the Principle of Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP), particularly PARP1, is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When an SSB occurs, PARP1 binds to the damaged site and synthesizes a chain of poly(ADP-ribose) (PAR), which acts as a scaffold to recruit other DNA repair proteins.

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and maintain genomic integrity.

The therapeutic strategy of using PARP inhibitors in BRCA-mutated cancers is based on the concept of "synthetic lethality". By inhibiting PARP, SSBs are not repaired and accumulate. During DNA replication, these unrepaired SSBs are converted into more lethal DSBs. In normal cells with functional HR, these DSBs can be repaired. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and ultimately, cell death (apoptosis).

Diagram: PARP Inhibition and Synthetic Lethality in BRCA-Deficient Cancer Cells

PARP Inhibition and Synthetic Lethality

This compound serves as a crucial starting material for the synthesis of potent PARP inhibitors. The carboxylic acid moiety is readily converted to an amide, a key pharmacophore for binding to the nicotinamide-binding pocket of the PARP enzyme. The iodine at the 3-position allows for further structural modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira) to explore the structure-activity relationship and optimize the pharmacokinetic and pharmacodynamic properties of the inhibitor.

Conclusion

This compound is a versatile and valuable building block in modern drug discovery. Its unique structural features and chemical reactivity make it an ideal starting point for the synthesis of complex molecules targeting various biological pathways. The successful development of indazole-based PARP inhibitors highlights the therapeutic potential of this scaffold. This technical guide provides a foundational understanding of its chemistry and biological context, intended to support researchers and scientists in their efforts to develop novel therapeutics.

References

An In-depth Technical Guide on 3-Iodo-1H-indazole-5-carboxylic Acid: Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available solubility information for 3-Iodo-1H-indazole-5-carboxylic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a general, robust experimental protocol for determining the solubility of this and similar solid compounds. Furthermore, a standardized workflow for solubility assessment is presented to guide researchers in obtaining reliable and reproducible data, a critical step in early-stage drug discovery and development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a key building block in the synthesis of various pharmaceutical agents, including those with potential anti-cancer and anti-inflammatory properties. The physicochemical properties of such a compound, particularly its solubility, are fundamental to its handling, formulation, and ultimately its bioavailability and therapeutic efficacy. A thorough understanding of a compound's solubility in various solvent systems is paramount for its advancement through the drug development pipeline.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound. This highlights a common challenge in working with novel or specialized chemical entities where such fundamental data has not been extensively determined or published. The following table summarizes the current status of available data for common laboratory solvents.

Table 1: Solubility Data for this compound

SolventTemperature (°C)Solubility (mg/mL)Data Source
Dimethyl Sulfoxide (DMSO)Not ReportedData Not Available-
Dimethylformamide (DMF)Not ReportedData Not Available-
EthanolNot ReportedData Not Available-
MethanolNot ReportedData Not Available-
WaterNot ReportedData Not Available-
AcetoneNot ReportedData Not Available-
AcetonitrileNot ReportedData Not Available-

The absence of readily available data necessitates experimental determination to accurately assess the solubility profile of this compound.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the thermodynamic solubility of a solid compound like this compound. This method is based on the equilibrium saturation technique.

Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, water, ethanol) of high purity

  • Analytical balance (accurate to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.

    • Record the initial mass of the compound added.

    • Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A common duration is 24 to 48 hours. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours) until the concentration in solution remains constant.

  • Separation of Undissolved Solid:

    • After equilibration, remove the vials and allow any undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high concentration readings.

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method (or other suitable analytical technique) to determine the concentration of this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) of the standard solutions against their known concentrations.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing the solubility of a chemical compound for research purposes.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Result compound Test Compound (this compound) add_excess Add Excess Compound to Solvent compound->add_excess solvent Select Solvents (e.g., DMSO, Water, Ethanol) solvent->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-48h shaking) add_excess->equilibrate separate Separate Solid and Liquid (Centrifugation & Filtration) equilibrate->separate prepare_samples Prepare Samples for Analysis (Dilution of Supernatant) separate->prepare_samples analytical_method Analytical Measurement (e.g., HPLC, UV-Vis) prepare_samples->analytical_method quantify Quantify Concentration analytical_method->quantify solubility_data Solubility Data (mg/mL or mol/L) quantify->solubility_data

Caption: A generalized workflow for determining the solubility of a chemical compound.

Conclusion

While specific, publicly available quantitative solubility data for this compound is currently lacking, this guide provides a robust framework for its experimental determination. The detailed protocol and workflow diagram offer a clear path for researchers to generate reliable solubility data. Such data is indispensable for the rational design of future experiments, including formulation development, in vitro assays, and in vivo studies, thereby facilitating the progression of promising compounds like this compound in the drug discovery and development process. It is strongly recommended that researchers undertaking work with this compound perform the solubility experiments outlined herein to establish a foundational understanding of its physicochemical properties.

An In-depth Technical Guide to the NMR Data of 3-Iodo-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Predicted NMR Data

The chemical shifts for 3-iodo-1H-indazole-5-carboxylic acid have been predicted based on the known electronic effects of the substituents on the indazole ring. The iodine atom at the C3 position is expected to have a significant effect on the chemical shift of the adjacent protons and carbons. The carboxylic acid group at the C5 position will influence the electronic environment of the benzene ring portion of the molecule.

1.1. Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound are summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are anticipated in a solvent like DMSO-d₆.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H4~8.2 - 8.4d~8.5 - 9.0
H6~7.9 - 8.1ddJ ≈ 8.5, 1.5
H7~7.6 - 7.8d~8.5 - 9.0
NH (1H)~13.0 - 14.0br s-
COOH~12.0 - 13.0br s-

1.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data for this compound are presented below. Chemical shifts (δ) are referenced to TMS.

CarbonPredicted Chemical Shift (ppm)
C3~90 - 100
C3a~140 - 142
C4~125 - 127
C5~128 - 130
C6~122 - 124
C7~112 - 114
C7a~145 - 147
COOH~165 - 170

Experimental Protocols

2.1. Proposed Synthesis of this compound

A potential synthetic route to this compound could involve the direct iodination of a suitable indazole precursor. A plausible multi-step synthesis is outlined below:

  • Nitration of 4-methylbenzoic acid: 4-methylbenzoic acid can be nitrated to yield 4-methyl-3-nitrobenzoic acid.

  • Reduction of the nitro group: The nitro group of 4-methyl-3-nitrobenzoic acid can be reduced to an amino group to form 3-amino-4-methylbenzoic acid.

  • Diazotization and cyclization: The amino group can be diazotized followed by an intramolecular cyclization to form 1H-indazole-5-carboxylic acid.

  • Iodination: The 1H-indazole-5-carboxylic acid can then be iodinated at the 3-position using an appropriate iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent.

2.2. General Protocol for NMR Sample Preparation

For the acquisition of NMR spectra, a carefully prepared sample is crucial for obtaining high-quality data.

  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). For compounds with exchangeable protons like the N-H and carboxylic acid O-H, DMSO-d₆ is often a good choice.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. Solid particles can negatively affect the magnetic field homogeneity, leading to poor spectral resolution.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

2.3. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.

Mandatory Visualizations

3.1. Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the standard IUPAC numbering system used for assigning NMR signals.

Caption: Molecular structure of this compound with atom numbering.

3.2. Experimental Workflow

The diagram below outlines a general workflow for the synthesis and subsequent NMR analysis of this compound.

experimental_workflow start Start: Starting Materials synthesis Synthesis of this compound start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Confirmation (e.g., MS, IR) purification->characterization nmr_sample_prep NMR Sample Preparation purification->nmr_sample_prep nmr_acquisition NMR Data Acquisition (1H, 13C, etc.) nmr_sample_prep->nmr_acquisition data_processing Data Processing and Analysis nmr_acquisition->data_processing end End: Interpreted NMR Data data_processing->end

Caption: General experimental workflow for synthesis and NMR analysis.

References

An In-depth Technical Guide to 3-Iodo-1H-indazole-5-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-1H-indazole-5-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of targeted therapeutics, including potent enzyme inhibitors. Its unique structural features, particularly the presence of a reactive iodine atom at the 3-position and a carboxylic acid group at the 5-position of the indazole scaffold, allow for diverse chemical modifications and the development of novel drug candidates. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and significant applications of this compound, with a focus on its role in the development of kinase and poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. Detailed experimental protocols and representative signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs due to its ability to mimic the indole nucleus and participate in key biological interactions.[1] The strategic functionalization of the indazole ring system is a cornerstone of modern drug design. This compound has emerged as a particularly valuable intermediate. The iodine atom at the C-3 position serves as a versatile handle for introducing various substituents through cross-coupling reactions, while the carboxylic acid at the C-5 position provides a point for amide bond formation, a common linkage in drug molecules. This guide will delve into the synthetic methodology for this compound and explore its application in the creation of targeted therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 885521-46-0[2]
Molecular Formula C₈H₅IN₂O₂[2]
Molecular Weight 288.04 g/mol N/A
Boiling Point 512.1 °C at 760 mmHg[2]
Physical Form Solid[2]
Storage 4°C, protect from light[2]

Synthesis of this compound

Experimental Protocol: Synthesis of 1H-indazole-5-carboxylic acid

The synthesis of the precursor, 1H-indazole-5-carboxylic acid, can be accomplished from commercially available starting materials. A common route involves the cyclization of an appropriately substituted phenylhydrazine derivative.

Materials:

  • 4-Methyl-3-nitrobenzoic acid

  • Thionyl chloride

  • Methanol

  • Palladium on carbon (10%)

  • Hydrazine hydrate

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethyl acetate

  • Hexanes

Procedure:

  • Esterification of 4-Methyl-3-nitrobenzoic acid: To a solution of 4-methyl-3-nitrobenzoic acid in methanol, add thionyl chloride dropwise at 0 °C. Reflux the mixture for 4 hours. After cooling, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-methyl-3-nitrobenzoate.

  • Reduction of the Nitro Group: Dissolve methyl 4-methyl-3-nitrobenzoate in methanol and add 10% palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC). Filter the catalyst and concentrate the filtrate to obtain methyl 3-amino-4-methylbenzoate.

  • Diazotization and Cyclization: Dissolve methyl 3-amino-4-methylbenzoate in a mixture of water and hydrochloric acid. Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes. In a separate flask, prepare a solution of sodium sulfite in water and add it to the diazonium salt solution. Heat the mixture to 60-70 °C to induce cyclization.

  • Hydrolysis: Add sodium hydroxide solution to the reaction mixture and reflux for 2 hours to hydrolyze the ester. Cool the mixture and acidify with hydrochloric acid to precipitate 1H-indazole-5-carboxylic acid. Filter the solid, wash with water, and dry to obtain the desired product.

Experimental Protocol: Iodination of 1H-indazole-5-carboxylic acid

The final step is the regioselective iodination of the indazole ring at the C-3 position. This can be achieved using molecular iodine in the presence of a base.

Materials:

  • 1H-indazole-5-carboxylic acid

  • Iodine (I₂)

  • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Dimethylformamide (DMF) or Methanol

  • Sodium sulfite

  • Hydrochloric acid

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve 1H-indazole-5-carboxylic acid in DMF or methanol.

  • Add potassium carbonate or sodium hydroxide to the solution.

  • Add molecular iodine portion-wise at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.[3]

  • Upon completion, quench the excess iodine by adding a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and then with a small amount of cold ethyl acetate.

  • Dry the solid under vacuum to yield this compound.

Synthesis Workflow Diagram

G A 4-Methyl-3-nitrobenzoic acid B Methyl 4-methyl-3-nitrobenzoate A->B  Esterification (MeOH, SOCl₂) C Methyl 3-amino-4-methylbenzoate B->C  Nitro Reduction (H₂, Pd/C) D 1H-Indazole-5-carboxylic acid methyl ester C->D  Diazotization & Cyclization (NaNO₂, H⁺) E 1H-Indazole-5-carboxylic acid D->E  Hydrolysis (NaOH) F This compound E->F  Iodination (I₂, Base)

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of kinase and PARP inhibitors, which are at the forefront of targeted cancer therapy.

Role in PARP Inhibitor Synthesis

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancers with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality, a state where the combination of two genetic defects results in cell death, while either defect alone does not. Several PARP inhibitors have been developed and approved for the treatment of various cancers.

This compound can serve as a core scaffold for the development of novel PARP inhibitors. The carboxylic acid can be converted to a carboxamide, a key pharmacophoric feature in many PARP inhibitors that interacts with the nicotinamide binding pocket of the enzyme. The iodo group at the 3-position allows for the introduction of various substituents via Suzuki or other cross-coupling reactions to explore the solvent-exposed region of the active site, thereby optimizing potency and selectivity.

PARP Inhibition Signaling Pathway

G DNA_damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_damage->PARP1 PARPylation PARPylation of Proteins PARP1->PARPylation Trapping PARP1 Trapping on DNA PARP1->Trapping Repair Base Excision Repair PARPylation->Repair Repaired_DNA Repaired DNA Repair->Repaired_DNA Inhibitor PARP Inhibitor (Derived from 3-Iodo-1H-indazole- 5-carboxylic acid) Inhibitor->PARP1 Inhibition Replication_Fork Replication Fork Collapse Trapping->Replication_Fork DSB DNA Double-Strand Break Replication_Fork->DSB HR_Repair Homologous Recombination Repair (BRCA-proficient) DSB->HR_Repair HR_Deficient Defective HR Repair (BRCA-deficient) DSB->HR_Deficient Cell_Survival Cell Survival HR_Repair->Cell_Survival Synthetic_Lethality Synthetic Lethality (Apoptosis) HR_Deficient->Synthetic_Lethality

Caption: PARP inhibition pathway leading to synthetic lethality.

Role in Kinase Inhibitor Synthesis

Kinases are a large family of enzymes that play a central role in cell signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, forming key hydrogen bonds with the kinase hinge region.

The this compound scaffold can be elaborated to generate potent kinase inhibitors. The indazole nitrogen atoms can interact with the kinase hinge region, while substituents introduced at the 3-position via the iodo group can occupy the hydrophobic pocket of the ATP-binding site. The carboxamide derived from the 5-position can extend into the solvent-exposed region, providing opportunities for improving physicochemical properties and targeting additional interactions.

Conclusion

This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its straightforward, albeit multi-step, synthesis and the orthogonal reactivity of its functional groups make it an attractive starting material for the development of novel therapeutics. The demonstrated utility of the indazole scaffold in approved drugs, particularly in the realm of oncology, underscores the potential of derivatives of this compound in future drug discovery endeavors. This guide provides a foundational understanding for researchers to leverage this versatile intermediate in the design and synthesis of next-generation targeted therapies.

References

The Strategic Intermediate: A Technical Review of 3-Iodo-1H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-1H-indazole-5-carboxylic acid is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its strategic importance lies in its versatile functionality, enabling the synthesis of a diverse array of complex molecules with significant therapeutic potential. The indazole scaffold itself is a well-established "privileged structure" in drug discovery, frequently appearing in molecules targeting a range of biological pathways. The introduction of an iodine atom at the 3-position and a carboxylic acid at the 5-position provides orthogonal handles for chemical modification, making it a highly valuable intermediate for the construction of targeted therapeutics, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, properties, and its crucial role as a precursor to potent biological agents such as kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValue
Molecular Formula C₈H₅IN₂O₂
Molecular Weight 288.04 g/mol
CAS Number 885521-46-0
Appearance Solid
Boiling Point 512.1 °C at 760 mmHg
Storage Temperature 4 °C, protect from light
Purity Typically available at ≥98%
IUPAC Name This compound
InChI Key DYZNTIADYAHDQK-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature as a final product, but rather as a key intermediate. Based on general methods for the C3-iodination of indazoles, a likely synthetic route involves the direct iodination of 1H-indazole-5-carboxylic acid.

General Experimental Protocol: C3-Iodination of 1H-Indazole-5-carboxylic acid

This protocol is a representative procedure based on the general iodination of indazole scaffolds.

Materials:

  • 1H-indazole-5-carboxylic acid

  • Iodine (I₂)

  • Potassium hydroxide (KOH) or other suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate (EtOAc) for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1H-indazole-5-carboxylic acid in DMF, add a suitable base such as potassium hydroxide at room temperature.

  • Stir the mixture until the starting material fully dissolves and a salt is formed.

  • Add a solution of iodine in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

G cluster_synthesis General Synthesis Workflow Start 1H-Indazole-5-carboxylic Acid Base Addition of Base (e.g., KOH) in Polar Solvent (e.g., DMF) Start->Base Step 1 Iodination Addition of Iodine (I₂) Base->Iodination Step 2 Reaction Stir at Room Temperature Iodination->Reaction Step 3 Workup Aqueous Workup and Acidification Reaction->Workup Step 4 Purification Purification (Recrystallization/Chromatography) Workup->Purification Step 5 Product This compound Purification->Product

A generalized synthetic workflow for this compound.

Applications in Drug Discovery

The primary utility of this compound is as a versatile intermediate for the synthesis of highly potent and selective inhibitors of key biological targets implicated in cancer and other diseases. The iodine atom at the C3 position is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of various aryl and heteroaryl substituents. The carboxylic acid at the C5 position is readily converted to amides, esters, and other functional groups, providing a crucial point for modifying physicochemical properties and interacting with biological targets.

Role in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair. In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality and tumor cell death. Several potent PARP inhibitors feature the indazole scaffold. This compound serves as a key starting material for the synthesis of indazole-based PARP inhibitors. The carboxylic acid is typically converted to a carboxamide, which is a common pharmacophore in PARP inhibitors, while the iodo group allows for the introduction of other functionalities to optimize potency and selectivity.

G cluster_parp Role of PARP-1 in DNA Repair and Inhibition DNA_Damage Single-Strand DNA Break PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Synthesis of Poly(ADP-ribose) Chains PARP1_Activation->PAR_Synthesis Synthetic_Lethality Synthetic Lethality in BRCA-deficient cells PARP1_Activation->Synthetic_Lethality leads to Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair Inhibitor PARP Inhibitor (derived from 3-iodo-1H-indazole- 5-carboxylic acid) Inhibitor->PARP1_Activation blocks Inhibition Inhibition

Mechanism of PARP-1 inhibition leading to synthetic lethality.
Role in the Synthesis of Kinase Inhibitors

Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of cancer. The indazole nucleus is a common core structure in many approved and investigational kinase inhibitors. This compound is an ideal starting material for building kinase inhibitors due to the ability to introduce diverse substituents at the C3 and C5 positions, which can be tailored to target the ATP-binding pocket of specific kinases.

G cluster_kinase Generic Kinase Signaling Pathway and Inhibition Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor Kinase Inhibitor (derived from 3-iodo-1H-indazole- 5-carboxylic acid) Inhibitor->Kinase_Cascade blocks Inhibition Inhibition

General mechanism of kinase inhibition in a signaling pathway.

Conclusion

This compound is a strategically important, though not extensively characterized in isolation, molecule in the field of medicinal chemistry. Its value lies in its role as a versatile synthetic intermediate that enables the efficient construction of complex, biologically active molecules. The presence of orthogonal functional groups allows for a high degree of chemical diversity in the final products. As the demand for novel and selective therapeutics, particularly in oncology, continues to grow, the importance of key building blocks like this compound in the drug discovery and development pipeline is set to increase. Further research into optimizing its synthesis and exploring its utility in the creation of new chemical entities will be of significant interest to the scientific community.

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This in-depth technical guide explores the significant biological activities of indazole derivatives, providing a comprehensive overview of their anticancer, anti-inflammatory, antimicrobial, and neurological properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and application of this remarkable heterocyclic motif.

Anticancer Activity of Indazole Derivatives

Indazole derivatives have demonstrated significant potential in oncology, with several compounds progressing to clinical trials and receiving FDA approval. Their anticancer effects are often attributed to the inhibition of key signaling pathways involved in tumor growth, proliferation, angiogenesis, and metastasis.

Kinase Inhibition: A Primary Mechanism of Action

A predominant mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling.

Table 1: Anticancer Activity of Representative Indazole-Based Kinase Inhibitors

CompoundTarget Kinase(s)Cancer Cell Line(s)IC50 (nM)Reference(s)
PazopanibVEGFR-2HUVEC30[1]
AxitinibVEGFR-1, -2, -3-0.1, 0.2, 0.1-0.3[2]
NiraparibPARP-1, PARP-2-3.8, 2.1[2]
EntrectinibALK-12[3]
Compound 2f Not Specified4T1, A549, HepG2, MCF-7, HCT116230, 950, 800, 340, 1150[4][5]
Compound 109 EGFR T790M, EGFR-5.3, 8.3[3]
Compound 82a Pim-1, Pim-2, Pim-3KMS-12 BM0.4, 1.1, 0.4[3]
Compound 30 VEGFR-2-1.24[6]
Compound 1 FGFR1-100

Signaling Pathways Targeted by Indazole Derivatives in Cancer:

Indazole-based inhibitors have been developed to target several critical signaling pathways in cancer:

  • VEGFR Signaling: The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Pazopanib and Axitinib are notable examples of indazole derivatives that inhibit VEGFR, thereby impeding tumor growth.[2]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds VEGFR->VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Pazopanib Pazopanib (Indazole Derivative) Pazopanib->VEGFR Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation

Caption: VEGFR Signaling Pathway Inhibition by Pazopanib.
  • FGFR Signaling: The Fibroblast Growth Factor Receptor (FGFR) pathway is implicated in cell proliferation, differentiation, and survival. Aberrant FGFR signaling is a driver in various cancers.

  • EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) pathway plays a crucial role in regulating cell growth and division. Mutations and overexpression of EGFR are common in several cancers.

  • Other Kinase Targets: Indazole derivatives also target other kinases like Aurora kinases, Pim kinases, and Bcr-Abl, which are involved in cell cycle regulation and oncogenesis.[1][7]

Non-Kinase Anticancer Mechanisms

Beyond kinase inhibition, some indazole derivatives exhibit anticancer activity through other mechanisms:

  • Induction of Apoptosis: Certain indazole compounds, such as compound 2f , have been shown to induce apoptosis (programmed cell death) in cancer cells.[4][5] This is often associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[4][5]

  • Cell Cycle Arrest: Some derivatives can cause cell cycle arrest at different phases, preventing cancer cells from proliferating.[8]

  • Inhibition of Migration and Invasion: Indazole derivatives can also inhibit the migration and invasion of cancer cells, which are critical steps in metastasis.[4][5]

Experimental Workflow for In Vitro Anticancer Screening:

Anticancer_Screening_Workflow Start Start: Synthesized Indazole Derivatives Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) MTT_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Analysis Migration_Invasion Migration/Invasion Assay (Transwell) MTT_Assay->Migration_Invasion Western_Blot Western Blot for Protein Expression Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Data_Analysis Data Analysis and Lead Identification Migration_Invasion->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for in vitro anticancer screening of indazoles.

Anti-inflammatory Activity

Indazole derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of key enzymes and mediators in the inflammatory cascade.

Table 2: Anti-inflammatory Activity of Representative Indazole Derivatives

CompoundTarget/AssayModelIC50 (µM) / % InhibitionReference(s)
IndazoleCOX-2 InhibitionIn vitro23.42[9]
5-AminoindazoleCOX-2 InhibitionIn vitro12.32[9]
6-NitroindazoleCOX-2 InhibitionIn vitro18.65[9]
Compound 3b Carrageenan-induced paw edemaRatSuperior to diclofenac[10]

The anti-inflammatory effects of indazoles are largely attributed to:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Specifically, many indazole derivatives show selective inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[9]

  • Reduction of Pro-inflammatory Cytokines: These compounds can decrease the levels of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[11][12]

  • Free Radical Scavenging: Some derivatives also exhibit antioxidant properties by scavenging free radicals, which contribute to inflammatory processes.[11][12]

Experimental Workflow for Anti-inflammatory Activity Assessment:

Anti_Inflammatory_Workflow Start Start: Synthesized Indazole Derivatives In_Vivo_Model In Vivo Model: Carrageenan-induced Paw Edema in Rats Start->In_Vivo_Model In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) In_Vivo_Model->Data_Analysis COX_Inhibition COX-1/COX-2 Inhibition Assay In_Vitro_Assays->COX_Inhibition Cytokine_Measurement Measurement of TNF-α and IL-1β In_Vitro_Assays->Cytokine_Measurement Radical_Scavenging Free Radical Scavenging Assay In_Vitro_Assays->Radical_Scavenging COX_Inhibition->Data_Analysis Cytokine_Measurement->Data_Analysis Radical_Scavenging->Data_Analysis

Caption: Workflow for assessing anti-inflammatory activity.

Antimicrobial Activity

The indazole scaffold is also a promising framework for the development of novel antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Table 3: Antimicrobial Activity of Representative Indazole Derivatives

Compound(s)Organism(s)Activity (MIC in µg/mL or Zone of Inhibition in cm)Reference(s)
N-methyl-3-aryl indazoles (5a, 5i, 5f)Xanthomonas campestris2.1 - 2.3 cm[13]
N-methyl-3-aryl indazoles (5a, 5h, 5j)Bacillus megaterium1.2 - 1.6 cm[13]
Indazole derivatives 2, 3Enterococcus faecalisMIC ≈ 128[14]
Indazole derivative 5Staphylococcus aureus, Staphylococcus epidermidisMIC = 64 - 128[14]
2,3-diphenyl-2H-indazole derivatives (18, 23)Candida albicans, Candida glabrataGrowth inhibition[15]
Compound 18Giardia intestinalis12.8 times more active than metronidazole[15]

The mechanisms of antimicrobial action for indazole derivatives are still under investigation but are thought to involve the inhibition of essential microbial enzymes, such as DNA gyrase.[16]

Neurological Activity

Indazole derivatives have shown potential in the treatment of various neurological disorders by modulating the activity of key enzymes and receptors in the central nervous system.

  • Monoamine Oxidase (MAO) Inhibition: Certain N-alkyl-substituted indazole-5-carboxamide derivatives have demonstrated potent and selective inhibition of MAO-B, an enzyme involved in the degradation of dopamine.[3] This makes them potential therapeutic agents for Parkinson's disease.[3][17]

  • Kinase Inhibition in Neurodegeneration: Indazoles are being investigated as inhibitors of kinases like Glycogen Synthase Kinase 3 (GSK-3) and Leucine-Rich Repeat Kinase 2 (LRRK2), which are implicated in the pathology of Alzheimer's and Parkinson's diseases, respectively.[17]

  • JNK3 Inhibition: An indazole/aza-indazole scaffold has been developed for the potent and selective inhibition of c-Jun N-terminal kinase 3 (JNK3), a kinase predominantly expressed in the brain and linked to neurodegenerative diseases.[18]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activities of novel indazole derivatives. Below are summaries of key experimental protocols.

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of indazole derivatives on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the indazole derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT to insoluble formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is plotted against the compound concentration to determine the IC50 value.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

Objective: To evaluate the in vivo anti-inflammatory activity of indazole derivatives in an acute inflammation model.

Methodology:

  • Animal Model: Rats or mice are used for the study.

  • Compound Administration: The indazole derivative or a reference drug (e.g., diclofenac) is administered orally or intraperitoneally.

  • Induction of Inflammation: A sub-plantar injection of carrageenan solution is given into the hind paw of the animals to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of indazole derivatives against specific protein kinases.

Methodology:

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the purified kinase, a specific substrate (peptide or protein), and ATP.

  • Inhibitor Addition: The indazole derivative is added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

  • Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. This can be done using various methods, including:

    • Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-Based Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced during the kinase reaction.[2][4][19]

    • Fluorescence-Based Assays: Using fluorescently labeled substrates or antibodies.

  • IC50 Calculation: The percentage of kinase inhibition is plotted against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Perspectives

The indazole scaffold has proven to be a remarkably versatile and fruitful starting point for the development of new therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of the indazole ring system, ensure its continued prominence in medicinal chemistry. Future research will likely focus on the design of more selective and potent indazole derivatives, the elucidation of novel mechanisms of action, and the exploration of their therapeutic potential in a wider range of diseases. The integration of computational drug design, high-throughput screening, and detailed mechanistic studies will undoubtedly accelerate the journey of novel indazole-based compounds from the laboratory to the clinic.

References

Methodological & Application

Synthesis of 3-Iodo-1H-indazole-5-carboxylic Acid: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-Iodo-1H-indazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol is presented in two main stages: the synthesis of the precursor 1H-indazole-5-carboxylic acid, followed by its regioselective iodination at the C-3 position.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactionStarting MaterialReagentsProductYield (%)Purity (%)
1Diazotization and Cyclization4-Amino-3-methylbenzoic acidSodium nitrite, Hydrochloric acid1H-Indazole-5-carboxylic acid75-85>95
2Iodination1H-Indazole-5-carboxylic acidIodine (I₂), Potassium hydroxide (KOH)This compound80-90>98

Experimental Protocols

Step 1: Synthesis of 1H-Indazole-5-carboxylic acid

This procedure outlines the synthesis of the indazole core structure from 4-amino-3-methylbenzoic acid via a diazotization and subsequent intramolecular cyclization.

Materials:

  • 4-Amino-3-methylbenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beakers

  • Büchner funnel and filter paper

  • pH paper

Procedure:

  • In a round-bottom flask, suspend 4-amino-3-methylbenzoic acid (1.0 eq) in deionized water.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • Slowly add concentrated hydrochloric acid (3.0 eq) to the suspension.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the reaction mixture via a dropping funnel, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour.

  • Slowly raise the temperature to room temperature and stir for an additional 2-3 hours.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum to yield 1H-indazole-5-carboxylic acid.

Step 2: Synthesis of this compound

This protocol details the regioselective iodination of 1H-indazole-5-carboxylic acid at the C-3 position.

Materials:

  • 1H-Indazole-5-carboxylic acid

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 1H-indazole-5-carboxylic acid (1.0 eq) and dissolve it in N,N-dimethylformamide (DMF).

  • Add molecular iodine (1.2 eq) to the solution and stir.

  • Add potassium hydroxide (2.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice water.

  • Quench the excess iodine by adding saturated aqueous sodium thiosulfate solution until the brown color disappears.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1H-Indazole-5-carboxylic acid cluster_step2 Step 2: Synthesis of this compound start1 4-Amino-3-methylbenzoic acid process1 1. Dissolve in H₂O 2. Add HCl (0-5 °C) 3. Add NaNO₂ (aq) (0-5 °C) 4. Stir at RT start1->process1 product1 1H-Indazole-5-carboxylic acid process1->product1 start2 1H-Indazole-5-carboxylic acid process2 1. Dissolve in DMF 2. Add I₂ and KOH 3. Stir at RT 4. Work-up and Purification start2->process2 product2 This compound process2->product2

Caption: Synthetic pathway for this compound.

Application Notes: 3-Iodo-1H-indazole-5-carboxylic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-1H-indazole-5-carboxylic acid is a highly functionalized heterocyclic compound that serves as a critical starting material and intermediate in the synthesis of complex bioactive molecules. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] The presence of three key functional groups—an iodide at the 3-position, a carboxylic acid at the 5-position, and a reactive NH group on the indazole ring—provides medicinal chemists with multiple handles for chemical modification and the exploration of structure-activity relationships (SAR). The iodine atom is particularly valuable as it allows for the introduction of diverse aryl and heteroaryl substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5]

This building block is instrumental in the development of targeted therapies, particularly in oncology. A prominent example of a drug containing the indazole core is Niraparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[3][6]

Key Applications in Drug Discovery

The primary application of this compound and its regioisomers in medicinal chemistry is in the synthesis of kinase and enzyme inhibitors. The indazole ring system is adept at forming key hydrogen bond interactions within the ATP-binding sites of kinases and the active sites of enzymes like PARP.

PARP Inhibition for Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks.[7] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of catastrophic DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[8]

The indazole scaffold is a core component of the potent PARP inhibitor Niraparib.[3][6] Niraparib is approved for the treatment of various cancers, including ovarian and fallopian tube cancer.[6]

Quantitative Data: Biological Activity of Niraparib

The following table summarizes the inhibitory activity of Niraparib, a molecule whose core scaffold can be conceptually derived from indazole building blocks.

CompoundTargetIC₅₀ (nM)Therapeutic Area
NiraparibPARP13.8Oncology
NiraparibPARP22.1Oncology

Data sourced from PubChem CID 24958200.[6]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the derivatization of iodo-indazole scaffolds, which are central to synthesizing libraries of potential drug candidates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a 3-Iodo-1H-indazole Derivative

This protocol describes a typical palladium-catalyzed Suzuki-Miyaura reaction to introduce an aryl or heteroaryl group at the 3-position of the indazole ring. This is a foundational reaction for creating chemical diversity.[4][5]

Materials:

  • 3-Iodo-1H-indazole derivative (1.0 equivalent)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

Procedure:

  • To the reaction vessel, add the 3-iodo-1H-indazole derivative (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).

  • Add the solvent system to the vessel.

  • Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole derivative.

Protocol 2: Amide Coupling of the Carboxylic Acid Moiety

This protocol details the formation of an amide bond from the carboxylic acid group, a common step in synthesizing final drug molecules, including PARP inhibitors which often feature a carboxamide functional group.

Materials:

  • Indazole-5-carboxylic acid derivative (1.0 equivalent)

  • Desired amine (1.1 equivalents)

  • Coupling reagent (e.g., HATU, 1.2 equivalents)

  • Organic base (e.g., DIPEA, 2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF)

Procedure:

  • Dissolve the indazole-5-carboxylic acid derivative in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add the coupling reagent (HATU) and the organic base (DIPEA) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Continue stirring at room temperature for several hours (typically 4-16 hours) until the reaction is complete, as monitored by TLC or LC-MS.

  • Once complete, pour the reaction mixture into water, which may cause the product to precipitate.

  • If a precipitate forms, collect it by vacuum filtration and wash with water.

  • If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure amide derivative.

Signaling Pathways and Visualizations

Derivatives of this compound, particularly those developed as PARP inhibitors like Niraparib, modulate key cellular signaling pathways involved in cancer cell survival and immune response.

PARP Inhibition and Synthetic Lethality

The primary mechanism of action for Niraparib is the inhibition of PARP enzymes, which disrupts the repair of DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA mutations), these unrepaired SSBs are converted to lethal double-strand breaks (DSBs) during replication, leading to cell death.

PARP_Inhibition cluster_DNA_Damage DNA Damage & Repair cluster_Proteins Key Proteins cluster_Inhibitor Drug Action cluster_Outcome Cellular Outcome SSB Single-Strand Break (SSB) Replication DNA Replication SSB->Replication leads to PARP PARP Enzyme SSB->PARP recruits DSB Double-Strand Break (DSB) BRCA BRCA1/2 Proteins (HR Repair) DSB->BRCA Apoptosis Apoptosis (Cell Death) DSB->Apoptosis induces Replication->DSB leads to PARP->SSB repairs Survival Cell Survival BRCA->Survival Niraparib Niraparib Niraparib->PARP inhibits

Mechanism of PARP inhibition and synthetic lethality.
Activation of the cGAS-STING Immune Pathway

Beyond synthetic lethality, PARP inhibitors like Niraparib can induce an anti-tumor immune response. The accumulation of DNA damage leads to the formation of micronuclei and cytosolic double-stranded DNA fragments. This cytoplasmic DNA is detected by the enzyme cGAS (cyclic GMP-AMP synthase), which activates the STING (stimulator of interferon genes) pathway.[9][10] This, in turn, leads to the production of type I interferons and other cytokines that recruit cytotoxic T-cells to the tumor microenvironment.[9][10]

STING_Pathway cluster_Cell Tumor Cell cluster_TME Tumor Microenvironment PARPi PARP Inhibitor (e.g., Niraparib) DNA_Damage Accumulated DNA Damage PARPi->DNA_Damage Cytosolic_dsDNA Cytosolic dsDNA DNA_Damage->Cytosolic_dsDNA releases cGAS cGAS Cytosolic_dsDNA->cGAS activates STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons (IFN-β) IRF3->IFN promotes transcription of T_Cell Cytotoxic T-Cell IFN->T_Cell recruits

PARP inhibitor-mediated activation of the cGAS-STING pathway.
Workflow: From Building Block to Bioactive Compound

The logical workflow from the starting material to a final, biologically active compound involves sequential chemical modifications and biological testing.

Workflow Start 3-Iodo-1H-indazole- 5-carboxylic acid Step1 Suzuki Coupling: Introduce Aryl Group at C3 Start->Step1 Intermediate 3-Aryl-1H-indazole- 5-carboxylic acid Step1->Intermediate Step2 Amide Coupling: Functionalize C5 Carboxylic Acid Intermediate->Step2 Compound Final Compound Library Step2->Compound Screening Biological Screening (e.g., PARP Inhibition Assay) Compound->Screening SAR SAR Analysis & Lead Optimization Screening->SAR SAR->Step1 Iterate

Drug discovery workflow using the indazole building block.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 3-Iodo-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent kinase inhibition.[1] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. This application note provides a detailed protocol for the Suzuki coupling of 3-iodo-1H-indazole-5-carboxylic acid with various boronic acids, a key transformation for the synthesis of novel 3-aryl-1H-indazole-5-carboxylic acids. These compounds are of significant interest in drug discovery, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1]

Applications in Drug Development

The 3-aryl-1H-indazole-5-carboxylic acid core is a versatile template for the design of kinase inhibitors. The carboxylic acid moiety can serve as a key interaction point with the target protein, while the C-3 aryl substituent can be varied to optimize potency, selectivity, and pharmacokinetic properties. By targeting key kinases in the PI3K/Akt/mTOR pathway, these compounds can inhibit tumor cell proliferation, survival, and growth.[1]

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. The diagram below illustrates the key components of this pathway and the potential point of intervention for inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt phosphorylates Inhibitor 3-Aryl-1H-indazole -5-carboxylic acid (Inhibitor) Inhibitor->Akt inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 3-aryl-1H-indazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the iodination of 1H-indazole-5-carboxylic acid.

Materials:

  • 1H-indazole-5-carboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Potassium hydroxide (KOH)

  • Iodine (I₂)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and flask

Procedure:

  • In a round-bottom flask, dissolve 1H-indazole-5-carboxylic acid (1.0 equiv.) in DMF.

  • To the solution, add potassium hydroxide (2.5 equiv.) and stir until dissolved.

  • Add iodine (1.2 equiv.) portion-wise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by diluting with a saturated aqueous solution of sodium bisulfite.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the collected solid with water.

  • Dry the solid under vacuum to yield this compound.

Protocol 2: General Procedure for Suzuki Coupling of this compound

This is a general protocol and may require optimization for specific substrates.[1]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/water mixture, DMF)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Magnetic stirrer or stir bar

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate or other suitable organic solvent for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. Microwave irradiation can also be employed to accelerate the reaction.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired 3-aryl-1H-indazole-5-carboxylic acid.

Experimental Workflow

The following diagram outlines the typical workflow for the Suzuki coupling reaction.

Suzuki_Workflow A 1. Combine Reactants (this compound, Boronic Acid, Base) B 2. Add Solvent A->B C 3. Degas Mixture B->C D 4. Add Palladium Catalyst C->D E 5. Heat and Stir D->E F 6. Monitor Reaction Progress (TLC/LC-MS) E->F G 7. Work-up F->G Reaction Complete H 8. Purification (Chromatography/Recrystallization) G->H I 9. Characterization (NMR, MS) H->I

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids.

Table 1: Screening of Reaction Conditions

EntryCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)1001278
2PdCl₂(dppf) (3)K₂CO₃ (2)Dioxane/H₂O (4:1)100885
3Pd(PPh₃)₄ (5)Cs₂CO₃ (2)Dioxane/H₂O (4:1)1001082
4PdCl₂(dppf) (3)K₃PO₄ (3)DMF120691
5Pd(OAc)₂ (2) + SPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)801688

Reactions were performed with phenylboronic acid (1.2 equiv.). Yields are for the isolated product.

Table 2: Substrate Scope with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-1H-indazole-5-carboxylic acid91
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-1H-indazole-5-carboxylic acid88
34-Fluorophenylboronic acid3-(4-Fluorophenyl)-1H-indazole-5-carboxylic acid85
44-(Trifluoromethyl)phenylboronic acid3-(4-(Trifluoromethyl)phenyl)-1H-indazole-5-carboxylic acid76
53-Thiopheneboronic acid3-(Thiophen-3-yl)-1H-indazole-5-carboxylic acid82
62-Naphthylboronic acid3-(Naphthalen-2-yl)-1H-indazole-5-carboxylic acid89

Reactions were carried out using the optimized conditions from Table 1, Entry 4: PdCl₂(dppf) (3 mol%), K₃PO₄ (3 equiv.), in DMF at 120 °C.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst or a different palladium source/ligand combination.
Ineffective baseEnsure the base is anhydrous and of high quality. Consider using a stronger base like K₃PO₄ or Cs₂CO₃.
Low reaction temperatureIncrease the reaction temperature or consider using microwave irradiation.
Side reactions (e.g., homocoupling of boronic acid) Presence of oxygenThoroughly degas the reaction mixture before adding the catalyst.
Deboronation of boronic acid Excess water or protic solvents, high temperatureUse anhydrous solvents if possible, or minimize the amount of water. Lower the reaction temperature and monitor the reaction closely.
Dehalogenation of the starting material Choice of ligand and baseScreen different phosphine ligands. Use a non-coordinating base.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 3-Iodo-1H-Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of this heterocycle is of paramount importance for the development of new drug candidates. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the C-C and C-N bond formation at the 3-position of the indazole ring, starting from the readily accessible 3-iodo-1H-indazole. These reactions enable the introduction of a wide range of substituents, facilitating the exploration of the chemical space around the indazole core.

This document provides detailed application notes and experimental protocols for the most common palladium-catalyzed cross-coupling reactions with 3-iodo-1H-indazoles, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

I. Synthesis of 3-Iodo-1H-Indazole

The starting material for these cross-coupling reactions, 3-iodo-1H-indazole, can be synthesized from 1H-indazole through direct iodination.

Protocol 1: Synthesis of 3-Iodo-1H-indazole [1][2][3]

  • Materials:

    • 1H-Indazole

    • Iodine (I₂)

    • Potassium hydroxide (KOH)

    • N,N-Dimethylformamide (DMF)

    • Saturated aqueous solution of sodium bisulfite (NaHSO₃)

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 1H-indazole (1.0 equiv.) in DMF.[1][2]

    • To the solution, add potassium hydroxide (3.75 equiv.) and iodine (2.0 equiv.).[1][2]

    • Stir the reaction mixture at room temperature for 3 hours.[1][2]

    • Quench the reaction by diluting with a saturated aqueous solution of sodium bisulfite. A precipitate will form.[1][2]

    • Collect the solid by vacuum filtration.

    • Wash the collected solid with water.[1][2]

    • Dry the solid under vacuum to yield 3-iodo-1H-indazole.[1]

II. Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-1H-indazoles

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between 3-iodo-1H-indazole and various organoboron reagents, typically boronic acids or their esters. This reaction is instrumental in the synthesis of 3-aryl-1H-indazoles, a class of compounds with significant interest as kinase inhibitors in drug discovery.[1]

Data Presentation: Suzuki-Miyaura Coupling of 3-Iodo-1H-Indazoles
3-Iodo-1H-Indazole DerivativeCoupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp. (°C) & TimeYield (%)Ref.
3-Iodo-1H-indazol-5-aminePinacol vinyl boronatePd(PPh₃)₄ (5-6)Na₂CO₃ (2N, 2)1,4-Dioxane120 (MW), 40 min55[1][4]
3-Iodo-6-methyl-4-nitro-1H-indazoleArylboronic acidPd(PPh₃)₄ (5-6)Na₂CO₃ (2M aq., 2)1,4-Dioxane120 (MW), 40 minVaries[4]
N-Boc-3-iodo-1H-indazoleBoronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)THF/Water (4:1)80, 12 hVaries[5]
3-Iodo-6-methyl-4-nitro-1H-indazolePhenylboronic acidPd(PPh₃)₄K₂CO₃ (2)Dimethoxyethane80Varies[6]
Experimental Protocols

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole [1]

  • Materials:

    • 3-Iodo-1H-indazole derivative (1.0 equiv.)

    • Boronic acid or boronate ester (1.2-1.5 equiv.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2-3 equiv.)

    • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a reaction vessel, add the 3-iodo-1H-indazole derivative, the boronic acid, and the base.[1]

    • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).[1]

    • Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.[1]

    • Under a positive pressure of the inert gas, add the palladium catalyst.[1]

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[1]

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[1]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted-1H-indazole.[1]

Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling [4]

  • Procedure:

    • To a microwave vial, add 3-iodo-6-methyl-4-nitro-1H-indazole (1 equiv.), the corresponding boronic acid or pinacol boronate ester (2 equiv.), Pd(PPh₃)₄ (5-6 mol%), and a 2 M aqueous solution of Na₂CO₃ (2 equiv.).[4]

    • Add 1,4-dioxane as the solvent.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate at 120 °C for 40 minutes.[4]

    • Follow the work-up and purification steps outlined in Protocol 2.

Visualization

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 3-Iodo-1H-indazole - Boronic Acid - Base - Solvent degas Degas with Ar/N₂ reagents->degas catalyst Add Pd Catalyst degas->catalyst heat Heat (80-120 °C) Monitor by TLC/LC-MS catalyst->heat cool Cool to RT heat->cool extract Dilute & Extract cool->extract purify Column Chromatography extract->purify product 3-Aryl-1H-indazole purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

III. Heck Reaction: Synthesis of 3-Vinyl-1H-indazoles

The Mizoroki-Heck reaction enables the formation of a carbon-carbon bond between 3-iodo-1H-indazole and an alkene, providing access to 3-vinyl-1H-indazoles. These products serve as versatile intermediates for further synthetic transformations.[7]

Data Presentation: Heck Reaction of 3-Iodo-1H-Indazoles
3-Iodo-1H-Indazole DerivativeAlkeneCatalystBaseSolventTemp. (°C) & TimeYield (%)Ref.
3-Iodo-6-methyl-4-nitro-1H-indazoleMethyl acrylatePd(OAc)₂Na₂CO₃ or TEADMF100-110, 4-12 hVaries[7]
3-Iodo-1H-indazoleMethyl acrylatePd(OAc)₂/P(o-tol)₃Et₃NAcetonitrile80, 24 h~60[5]
3-Iodo-6-nitro-1-(THP)-1H-indazole2-VinylpyridinePd(OAc)₂Et₃NDMF100, 12-24 hVaries[8]
Experimental Protocol

Protocol 4: Heck Reaction of 3-Iodo-1H-indazole with Methyl Acrylate [7]

  • Materials:

    • 3-Iodo-1H-indazole derivative (1.0 equiv.)

    • Alkene (e.g., Methyl Acrylate, 1.5 equiv.)

    • Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv.)

    • Base (e.g., Sodium Carbonate or Triethylamine (TEA), 2.0 equiv.)

    • Solvent (Anhydrous N,N-Dimethylformamide (DMF))

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the 3-iodo-1H-indazole derivative, Palladium(II) Acetate, and the base.[7]

    • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[7]

    • Add anhydrous DMF followed by the alkene via syringe.[7]

    • Place the sealed flask in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.[7]

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

    • Purify the crude residue by flash column chromatography on silica gel to afford the pure product.[7]

Visualization

Heck_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex1 R-Pd(II)L₂(I) pd0->pd_complex1 Oxidative Addition (3-Iodo-1H-indazole) hi HI pd0->hi + Base pd_complex2 [R-Pd(II)L₂(Alkene)]⁺ pd_complex1->pd_complex2 Alkene Coordination pd_complex3 R'-Pd(II)L₂(I) pd_complex2->pd_complex3 Migratory Insertion pd_complex3->pd0 β-Hydride Elimination product R-Alkene pd_complex3->product

Caption: General catalytic cycle for the Heck reaction.

IV. Sonogashira Coupling: Synthesis of 3-Alkynyl-1H-indazoles

The Sonogashira coupling facilitates the formation of a C-C bond between 3-iodo-1H-indazole and a terminal alkyne. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst. It is often crucial to protect the indazole nitrogen (N-1) to prevent side reactions and catalyst inhibition.[4][9][10]

Data Presentation: Sonogashira Coupling of 3-Iodo-1H-Indazoles
3-Iodo-1H-Indazole DerivativeAlkyneCatalyst SystemBaseSolventTemp. & TimeYield (%)Ref.
N-protected 3-iodo-1H-indazoleTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT to 60°CHigh[4][9]
1-SEM-3-iodo-1H-indazolePropiolic/Propargylic derivativesPd(PPh₃)₄ / CuIEt₃NTHFVariesup to 99[9]
Experimental Protocol

Protocol 5: General Procedure for Sonogashira Coupling

  • Materials:

    • N-protected 3-iodo-1H-indazole (1.0 equiv.)

    • Terminal alkyne (1.2-1.5 equiv.)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 5-10 mol%)

    • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

    • Solvent (e.g., THF, DMF)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry reaction flask, add the N-protected 3-iodo-1H-indazole, palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill the flask with an inert gas.

    • Add the solvent and the base via syringe.

    • Add the terminal alkyne dropwise to the stirred solution.

    • Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

V. Buchwald-Hartwig Amination: Synthesis of 3-Amino-1H-indazoles

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling 3-iodo-1H-indazole with a primary or secondary amine.[11][12] This reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base.

Experimental Protocol

Protocol 6: General Procedure for Buchwald-Hartwig Amination [5]

  • Materials:

    • 3-Iodo-1H-indazole (1.0 equiv.)

    • Amine (1.2 equiv.)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

    • Ligand (e.g., Xantphos, 10 mol%)

    • Base (e.g., Cs₂CO₃, 2.0 equiv.)

    • Anhydrous, deoxygenated solvent (e.g., dioxane, toluene)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the 3-iodo-1H-indazole, amine, palladium catalyst, ligand, and base in a reaction vessel.[5]

    • Add the anhydrous, deoxygenated solvent.[5]

    • Seal the vessel and heat the mixture at 100-120 °C with stirring.[5]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.[5]

    • Purify the crude product by column chromatography.[5]

Visualization

Cross_Coupling_Types cluster_partners Coupling Partners & Reactions cluster_products Products start 3-Iodo-1H-indazole boronic_acid Boronic Acid / Ester (Suzuki-Miyaura) start->boronic_acid Pd cat., Base alkene Alkene (Heck) start->alkene Pd cat., Base alkyne Terminal Alkyne (Sonogashira) start->alkyne Pd cat., CuI, Base amine Amine (Buchwald-Hartwig) start->amine Pd cat., Ligand, Base aryl_indazole 3-Aryl-1H-indazole boronic_acid->aryl_indazole vinyl_indazole 3-Vinyl-1H-indazole alkene->vinyl_indazole alkynyl_indazole 3-Alkynyl-1H-indazole alkyne->alkynyl_indazole amino_indazole 3-Amino-1H-indazole amine->amino_indazole

Caption: Overview of palladium-catalyzed cross-coupling reactions with 3-iodo-1H-indazole.

References

Application Notes and Protocols: Derivatization of 3-Iodo-1H-indazole-5-carboxylic Acid for the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic use. The strategic derivatization of the indazole ring system allows for the fine-tuning of inhibitory potency and selectivity against various kinase targets. 3-Iodo-1H-indazole-5-carboxylic acid is a versatile starting material for the synthesis of novel kinase inhibitors. The iodine at the 3-position provides a handle for introducing diverse aryl and heteroaryl moieties via cross-coupling reactions, while the carboxylic acid at the 5-position can be readily converted to a wide range of amides. This document provides detailed application notes and protocols for the derivatization of this compound to generate potent inhibitors of key oncogenic kinases, such as p21-activated kinase 1 (PAK1) and Polo-like kinase 4 (PLK4).

Data Presentation: Kinase Inhibitory Activity of Indazole Derivatives

The following tables summarize the in vitro kinase inhibitory activities of representative indazole derivatives. These compounds, while not all directly synthesized from this compound, feature the core indazole carboxamide scaffold and demonstrate the potential of this chemical class as potent kinase inhibitors. The data is presented as IC50 values, representing the concentration of the compound required to inhibit the kinase activity by 50%.

Table 1: Inhibitory Activity of 1H-Indazole-3-carboxamide Derivatives against PAK1 [1][2][3]

Compound IDStructurePAK1 IC50 (nM)
30l 1H-indazole-3-carboxamide derivative9.8
30k 1H-indazole-3-carboxamide derivative16
30j 1H-indazole-3-carboxamide derivative52
30a 1H-indazole-3-carboxamide derivative159

Table 2: Inhibitory Activity of Indazole-based Derivatives against PLK4 [4][5][6][7]

Compound IDStructurePLK4 IC50 (nM)
C05 Indazole-based derivative< 0.1
K22 N-(1H-indazol-6-yl)benzenesulfonamide derivative0.1
CFI-400945 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one derivative2.8
Axitinib Indazole-based pan-kinase inhibitor6.5

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-1H-indazole-5-carboxamides via Suzuki Coupling and Amide Formation

This protocol describes a two-step synthesis to produce 3-aryl-1H-indazole-5-carboxamides starting from this compound. The first step involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 3-position, followed by an amide coupling of the carboxylic acid at the 5-position.

Step 1: Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)

  • Triphenylphosphine (PPh3) (0.1 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add 1,4-dioxane and water in a 4:1 ratio.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the 3-aryl-1H-indazole-5-carboxylic acid intermediate.

Step 2: Amide Coupling

Materials:

  • 3-Aryl-1H-indazole-5-carboxylic acid (from Step 1)

  • Amine (1.1 equivalents)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the 3-aryl-1H-indazole-5-carboxylic acid (1 equivalent) in anhydrous DMF in a round-bottom flask under a nitrogen or argon atmosphere.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add DIPEA (2.0 equivalents) and stir the mixture for 5 minutes.

  • Add HATU (1.2 equivalents) in one portion and stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with water, and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum. If necessary, purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for determining the IC50 value of a synthesized compound against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., PAK1, PLK4)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Synthesized indazole derivative (test compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions or DMSO (as a control).

    • Add the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Ras Ras RTK->Ras GPCR GPCRs Rac_Cdc42 Rac/Cdc42 GPCR->Rac_Cdc42 Integrins Integrins Integrins->Rac_Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Cytoskeletal_Remodeling Cytoskeletal Remodeling (Cell Motility & Invasion) PAK1->Cytoskeletal_Remodeling Gene_Expression Gene Expression (Proliferation) PAK1->Gene_Expression Apoptosis_Inhibition Inhibition of Apoptosis (Cell Survival) PAK1->Apoptosis_Inhibition Indazole_Inhibitor 3-Iodo-1H-indazole- 5-carboxylic acid Derivative Indazole_Inhibitor->PAK1

Caption: PAK1 signaling pathway and its inhibition by indazole derivatives.

PLK4_Signaling_Pathway PLK4 PLK4 Centrosome_Duplication Centrosome Duplication PLK4->Centrosome_Duplication Indazole_Inhibitor 3-Iodo-1H-indazole- 5-carboxylic acid Derivative Indazole_Inhibitor->PLK4 Aneuploidy Aneuploidy & Genomic Instability Centrosome_Duplication->Aneuploidy Aberrant Tumor_Progression Tumor Progression Aneuploidy->Tumor_Progression

Caption: PLK4 signaling in tumorigenesis and its inhibition.

Experimental_Workflow Start 3-Iodo-1H-indazole- 5-carboxylic acid Suzuki Suzuki Coupling (Aryl/Heteroaryl Introduction at C3) Start->Suzuki Intermediate 3-Aryl-1H-indazole- 5-carboxylic acid Suzuki->Intermediate Amide Amide Coupling (Derivatization at C5) Intermediate->Amide Library Library of Indazole- 5-carboxamides Amide->Library Screening Kinase Inhibition Screening (IC50) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: Experimental workflow for inhibitor synthesis and evaluation.

References

Application Notes and Protocols for N-Alkylation of 3-Iodo-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated indazoles are a prominent structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. The regioselective alkylation of the indazole ring, however, presents a significant synthetic hurdle due to the presence of two nucleophilic nitrogen atoms, N1 and N2. This often leads to the formation of a mixture of regioisomers, complicating purification and reducing yields.[1][2][3][4][5][6] This document provides detailed experimental protocols for the N-alkylation of 3-Iodo-1H-indazole-5-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. The protocols outlined below address methods to influence regioselectivity, offering pathways to predominantly N1 or N2-alkylated products, as well as conditions that may lead to mixtures.

The regiochemical outcome of the alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[1][4][5][6] Understanding these factors is critical for the efficient and selective synthesis of the desired indazole derivatives.

Factors Influencing Regioselectivity

The ratio of N1 to N2 alkylation is governed by a combination of steric and electronic factors, as well as the reaction conditions which can favor either thermodynamic or kinetic control.

  • Base and Solvent System: The selection of the base and solvent is paramount in directing the regioselectivity. Strong, non-coordinating bases such as sodium hydride (NaH) in non-polar, aprotic solvents like tetrahydrofuran (THF) generally favor N1-alkylation.[2][3][4][5] This preference is often attributed to the formation of a chelate between the sodium cation, the N2 nitrogen, and the carboxylate group at C5, which sterically hinders attack at the N2 position.[1][3] Conversely, the use of weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) frequently results in a mixture of N1 and N2 isomers.[1][6][7]

  • Steric Hindrance: Substituents on the indazole ring can sterically influence the site of alkylation. While the target molecule has no substituent at the C7 position, it is a general principle that bulky groups at C7 can hinder N1-alkylation, thereby favoring the N2 product.[2][4][6]

  • Thermodynamic vs. Kinetic Control: Conditions that allow for equilibrium to be established will favor the thermodynamically more stable N1-alkylated product. Kinetically controlled reactions, often at lower temperatures, may favor the formation of the N2-isomer.[6]

Experimental Protocols

Important Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

Protocol 1: Selective N1-Alkylation of this compound

This protocol is designed to favor the formation of the N1-alkylated product by using a strong base in a non-polar aprotic solvent.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.2 equiv, to deprotonate both the carboxylic acid and the indazole N-H) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to separate the desired N1-alkylated product from any N2-isomer and other impurities.

Protocol 2: N-Alkylation with Potential for Mixed Regioisomers

This protocol uses a weaker base and a polar aprotic solvent, which often leads to a mixture of N1 and N2 alkylated products. This method is simpler to set up as it does not require strictly anhydrous conditions with a highly reactive reagent like NaH.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv) in anhydrous DMF.

  • Alkylation: Add the alkyl halide (1.2 equiv) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C if necessary. The reaction time can vary from a few hours to overnight.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, pour the reaction mixture into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash with water and then with brine to remove DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Separate the N1 and N2 regioisomers by flash column chromatography on silica gel.[7]

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of this compound. Yields and regioselectivity are highly dependent on the specific alkylating agent used and optimization of the reaction conditions.

ProtocolBase (equiv)SolventAlkylating Agent (equiv)Temp (°C)Time (h)Typical N1:N2 RatioTypical Yield Range
1NaH (2.2)THFR-X (1.1)0 to RT12-18>10:160-90%
2K₂CO₃ (2.5)DMFR-X (1.2)RT to 804-241:1 to 5:150-85% (combined isomers)

Note: R-X refers to a generic alkylating agent. RT = Room Temperature. The N1:N2 ratio and yield are illustrative and can vary.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

G cluster_0 Protocol 1: N1-Selective Alkylation A1 Dissolve Starting Material in Anhydrous THF A2 Cool to 0 °C A1->A2 A3 Add NaH (2.2 equiv) A2->A3 A4 Stir (0 °C to RT) A3->A4 A5 Add Alkylating Agent A4->A5 A6 React Overnight at RT A5->A6 A7 Quench with NH4Cl (aq) A6->A7 A8 Extract with Ethyl Acetate A7->A8 A9 Wash, Dry, Concentrate A8->A9 A10 Purify by Column Chromatography A9->A10

Caption: Workflow for the N1-selective alkylation of this compound.

G cluster_1 Protocol 2: Mixed Isomer Alkylation B1 Suspend Starting Material and K2CO3 in DMF B2 Add Alkylating Agent B1->B2 B3 React at RT-80 °C B2->B3 B4 Pour into Water B3->B4 B5 Extract with Ethyl Acetate B4->B5 B6 Wash, Dry, Concentrate B5->B6 B7 Purify & Separate Isomers by Column Chromatography B6->B7

Caption: Workflow for the N-alkylation leading to a potential mixture of N1 and N2 isomers.

G cluster_conditions Regioselectivity Factors Indazole Indazole Anion N1_Product N1-Alkylated Product Indazole->N1_Product NaH / THF (Thermodynamic) N2_Product N2-Alkylated Product Indazole->N2_Product Kinetic Control or Steric Hindrance at N1 NaH / THF\n(Favors N1) NaH / THF (Favors N1) K2CO3 / DMF\n(Mixture) K2CO3 / DMF (Mixture)

Caption: Key factors influencing the regioselectivity of indazole N-alkylation.

References

Application Notes: Synthesis of 3-Aryl-1H-indazoles via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] Specifically, 3-aryl-1H-indazoles are of significant interest in drug development programs as potent kinase inhibitors.[1] Kinases are crucial enzymes in cellular signaling, and their dysregulation is a hallmark of diseases like cancer. The PI3K/Akt/mTOR pathway, which governs cell proliferation, survival, and metabolism, is a primary target for many 3-aryl-1H-indazole-based inhibitors.[1]

The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for synthesizing these target molecules.[1] This palladium-catalyzed reaction enables the efficient introduction of diverse aryl and heteroaryl groups at the C-3 position of the indazole core by coupling a 3-iodo-1H-indazole derivative with an organoboron reagent, such as an arylboronic acid.[1] This document provides detailed protocols and application notes for the synthesis of 3-aryl-1H-indazoles using 3-iodo-1H-indazole-5-carboxylic acid as the starting material.

Application in Drug Development: Targeting Kinase Signaling Pathways

3-Aryl-1H-indazole derivatives are frequently designed to target components of the PI3K/Akt/mTOR signaling pathway.[1] By inhibiting kinases within this cascade, these compounds can disrupt cancer cell signaling, leading to programmed cell death (apoptosis) and the suppression of tumor growth. The ability to easily diversify the C-3 substituent through Suzuki coupling is crucial for developing extensive structure-activity relationship (SAR) studies to optimize inhibitor potency and selectivity.[1]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Indazole 3-Aryl-1H-Indazole Derivative Indazole->Akt Inhibits Reaction_Scheme reactant1    this compound   plus + reactant2    Arylboronic acid   product    3-Aryl-1H-indazole-5-carboxylic acid   reactant2->product Pd Catalyst, Base Solvent, Heat Suzuki_Workflow A 1. Combine Reactants (Indazole, Boronic Acid, Base) B 2. Add Solvent & Degas (e.g., Ar bubble for 15-30 min) A->B C 3. Add Pd Catalyst (Under Inert Atmosphere) B->C D 4. Heat Reaction (e.g., 100 °C with stirring) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Work-up (Quench, Extract) E->F G 7. Purify (Column Chromatography) F->G H 8. Characterize Product (NMR, HRMS) G->H

References

Application Notes and Protocols for 3-Iodo-1H-indazole-5-carboxylic acid in Anti-inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the anti-inflammatory properties of 3-Iodo-1H-indazole-5-carboxylic acid is limited in the current scientific literature. The following application notes and protocols are based on studies of structurally related indazole derivatives and are intended to provide a framework for initiating research into the potential anti-inflammatory effects of this specific compound.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The anti-inflammatory effects of indazole-containing compounds are often attributed to their ability to modulate key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, as well as the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] this compound, as a member of this class, represents a promising candidate for investigation in anti-inflammatory drug discovery. The presence of the iodine atom offers a potential site for further chemical modification to optimize activity and pharmacokinetic properties.

Application Notes

The primary application of this compound in this context is as a potential inhibitor of key inflammatory mediators. Based on data from analogous indazole compounds, it is hypothesized that this molecule may exhibit inhibitory activity against enzymes and cytokines crucial to the inflammatory response.

Quantitative Data Summary for Analogous Indazole Derivatives

The following tables summarize the anti-inflammatory activity of related indazole compounds, providing a benchmark for the potential efficacy of this compound.

Table 1: In Vitro Inhibition of Cyclooxygenase-2 (COX-2) by Indazole Derivatives [1]

CompoundConcentration (µM)% InhibitionIC50 (µM)
Indazole5070%23.42
5-Aminoindazole5078%12.32
6-Nitroindazole5068%19.22
Celecoxib (Control)--5.10

Table 2: In Vitro Inhibition of TNF-α by Indazole Derivatives [1]

CompoundConcentration (µM)% Inhibition
Indazole25062%
5-Aminoindazole25058%
6-Nitroindazole25029%

Table 3: In Vivo Anti-inflammatory Activity of Indazole Derivatives in Carrageenan-Induced Paw Edema [1]

CompoundDose (mg/kg)% Inhibition of Edema (at 5 hours)
Indazole10061.03%
5-Aminoindazole10083.09%
6-Nitroindazole10075.21%
Diclofenac (Control)1084.50%

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-inflammatory potential of this compound, based on established methods for other indazole derivatives.

Cyclooxygenase (COX-2) Inhibition Assay (In Vitro)

This protocol is adapted from studies on similar indazole compounds.[1]

Objective: To determine the in vitro inhibitory effect of this compound on COX-2 activity.

Materials:

  • This compound

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Celecoxib (positive control)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve the desired final concentrations.

  • In a 96-well plate, add the assay buffer.

  • Add the COX-2 enzyme to each well.

  • Add the test compound (this compound) or control (celecoxib, DMSO vehicle) to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the concentration of PGE2 produced using a commercial EIA kit, following the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

TNF-α Inhibition Assay in Macrophages (Cell-Based)

This protocol outlines a general method for assessing the inhibition of TNF-α production in a macrophage cell line.[3]

Objective: To evaluate the ability of this compound to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Dexamethasone (positive control)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • ELISA kit for mouse TNF-α

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare various concentrations of this compound in cell culture medium.

  • Pre-treat the cells with the test compound or control (dexamethasone, vehicle) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.

  • Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed inhibition is not due to cytotoxicity.

  • Calculate the percentage of TNF-α inhibition and determine the IC50 value.

Carrageenan-Induced Paw Edema in Rats (In Vivo)

This is a standard acute inflammation model to assess in vivo anti-inflammatory activity.[1]

Objective: To evaluate the in vivo anti-inflammatory effect of this compound in a rat model of acute inflammation.

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Diclofenac sodium (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

  • Plethysmometer or digital calipers

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (e.g., vehicle control, positive control, and different dose groups of the test compound).

  • Administer this compound or the control compounds orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or diameter using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Visualizations

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane Macrophages Macrophages / Immune Cells Inflammatory_Stimuli->Macrophages Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 LOX LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Pain, Edema, Redness) Prostaglandins->Inflammation Leukotrienes->Inflammation NFkB NF-κB Pathway Macrophages->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Cytokines->Inflammation Indazole_Derivative This compound (Hypothesized) Indazole_Derivative->COX2 Indazole_Derivative->NFkB

Caption: Hypothesized Anti-inflammatory Signaling Pathway of Indazole Derivatives.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Enzyme_Assay Enzyme Inhibition Assays (COX-2, LOX) Cell_Assay Cell-Based Assays (TNF-α, IL-6 Inhibition) Cytotoxicity Cytotoxicity Assessment Acute_Model Acute Inflammation Model (Carrageenan-Induced Edema) Cytotoxicity->Acute_Model Chronic_Model Chronic Inflammation Model (e.g., Adjuvant Arthritis) Lead_Optimization Lead Optimization Chronic_Model->Lead_Optimization Start Compound Synthesis (3-Iodo-1H-indazole- 5-carboxylic acid) Start->Enzyme_Assay

Caption: Experimental Workflow for Anti-inflammatory Drug Discovery.

References

Application Notes: Amide Coupling with 3-Iodo-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development. The indazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the ability to functionalize it through amide coupling is crucial for the synthesis of new chemical entities. 3-Iodo-1H-indazole-5-carboxylic acid is a valuable building block, offering a handle for further diversification via cross-coupling reactions at the 3-position, in addition to the amide linkage at the 5-position. This document provides detailed protocols for the amide coupling of this compound with primary and secondary amines using common and efficient coupling reagents.

Challenges in Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide is generally a slow process due to the formation of a stable ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid is typically activated to a more electrophilic species, such as an active ester, which readily reacts with the amine.[1][2] The choice of coupling reagent, solvent, and base is critical for achieving high yields and minimizing side reactions. For electron-deficient amines, amide coupling can be particularly sluggish, sometimes requiring more potent activating agents or optimized reaction conditions.[3]

Selection of Coupling Reagents

A variety of coupling reagents are available for amide bond formation, each with its own advantages.[4]

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and are often the first choice for challenging couplings, including those with less reactive amines.[1][5] They form highly reactive OAt-esters, leading to rapid amide bond formation, often at room temperature.[1][5]

  • Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a cost-effective and widely used coupling reagent.[6][7] It is often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to improve efficiency and suppress side reactions such as racemization.[6][7] A key advantage of EDC is that its urea byproduct is water-soluble, simplifying purification.[7]

  • Phosphonium Salts (PyBOP): These reagents are also very effective and can be a good alternative to uronium salts.[5]

Solvent and Base Selection

The choice of solvent is dictated by the solubility of the reactants and reagents. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties.[5] Dichloromethane (DCM) and acetonitrile are also viable alternatives.[3][5] A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to facilitate the deprotonation of the carboxylic acid.[2][5]

Experimental Protocols

Two primary protocols are presented below, a high-efficiency method using HATU and a standard, cost-effective method using EDC/HOBt. These protocols are based on general procedures for similar carboxylic acids and should serve as a robust starting point for the amide coupling of this compound.[5]

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended for a broad range of amines, including those that may be less reactive.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification supplies (e.g., ethyl acetate, water, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M.

  • Stir the mixture until the carboxylic acid is fully dissolved.

  • Add the desired amine (1.0–1.2 eq) to the solution.

  • Add DIPEA (2.0–3.0 eq) and stir the mixture for 2 minutes.[5]

  • Add HATU (1.0–1.1 eq) in one portion.[5]

  • Stir the reaction mixture at room temperature for 2–6 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization as needed.

Protocol 2: Standard Amide Coupling using EDC/HOBt

This protocol is a common and cost-effective alternative, particularly for more reactive amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF or DCM (Dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification supplies

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).[5]

  • Dissolve the solids in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA (1.2 eq).[7]

  • Add EDC (1.2 eq) portion-wise over 10 minutes.[7]

  • Allow the reaction to warm to room temperature and stir overnight (12–24 hours).[5][7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize the common reagents and conditions for the amide coupling of this compound.

Table 1: Common Coupling Reagents and Additives

Coupling ReagentAdditiveTypical Equivalents (Reagent)Typical Equivalents (Additive)Notes
HATUNone1.0–1.1N/AHighly efficient, suitable for less reactive amines.[5]
EDCHOBt1.21.2Cost-effective, water-soluble byproduct.[5][7]
HBTUNone1.1–1.2N/AEffective uronium salt-based reagent.[6]
PyBOPNone1.1–1.2N/AEfficient phosphonium salt-based reagent.[5]

Table 2: Recommended Solvents and Bases

SolventBaseTypical Equivalents (Base)Notes
DMFDIPEA2.0–3.0Excellent solubility for most reactants.[5]
DCMTEA1.2–2.0Easier to remove during work-up.[5]
AcetonitrileDIPEA2.0–3.0A good alternative to DMF and DCM.[3]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the amide coupling of this compound.

AmideCouplingWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Final Product Indazole 3-Iodo-1H-indazole- 5-carboxylic acid Reaction Reaction Setup (Inert Atmosphere, 0°C to RT) Indazole->Reaction Amine Amine (R-NH2) Amine->Reaction CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Monitoring Reaction Monitoring (TLC or LC-MS) Reaction->Monitoring Stir 2-24h Workup Aqueous Work-up (Extraction & Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Purified Amide Product Purification->Product

Caption: Experimental workflow for amide coupling.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Iodo-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Iodo-1H-indazole-5-carboxylic acid. The information is presented in a user-friendly question-and-answer format to address common challenges encountered during experimental procedures.

Troubleshooting Guide

Question 1: My purified this compound shows persistent discoloration (yellow or brown). What could be the cause and how can I resolve it?

Answer: Discoloration in the final product often indicates the presence of residual impurities. Potential sources include:

  • Residual Iodine: Trace amounts of iodine from the synthesis process can impart a brownish tint.

  • Oxidation Products: Indazole derivatives can be susceptible to oxidation, leading to colored byproducts.

  • Starting Material Impurities: Impurities present in the starting materials may carry through the synthesis and purification steps.

Troubleshooting Steps:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Reductive Quench: If residual iodine is suspected, a wash of the crude product with a dilute aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite during the workup can be effective.

  • Optimize Recrystallization: Experiment with different recrystallization solvents or solvent systems to improve the selective precipitation of the desired compound, leaving impurities in the mother liquor. Refer to the data table below for suggested solvents.

  • Column Chromatography: For persistent impurities, column chromatography provides a higher degree of separation.

Question 2: I am observing significant smearing (tailing) of my compound on the TLC plate and during column chromatography. How can I improve the separation?

Answer: Smearing of carboxylic acids on silica gel is a common issue due to the acidic nature of the compound interacting with the silica stationary phase.

Troubleshooting Steps:

  • Acidify the Eluent: Add a small percentage (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase. This protonates the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks and less tailing.

  • Solvent Polarity Gradient: Employ a gradual increase in the polarity of your eluent system during column chromatography. This can help to effectively separate the target compound from both less polar and more polar impurities.

  • Alternative Stationary Phase: If smearing persists, consider using a different stationary phase, such as alumina (neutral or acidic), or a bonded-phase silica gel.

Question 3: My yield after recrystallization is very low. What are the potential reasons and how can I improve it?

Answer: Low recrystallization yield can be attributed to several factors:

  • High Solubility in the Chosen Solvent: The compound may be too soluble in the recrystallization solvent, even at low temperatures.

  • Premature Crystallization: Crystals forming during hot filtration can lead to product loss.

  • Insufficient Cooling: Not allowing the solution to cool sufficiently will result in a significant amount of the product remaining in the mother liquor.

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will prevent supersaturation upon cooling.

Troubleshooting Steps:

  • Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Refer to the solvent selection table for guidance. A mixed solvent system can also be effective.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Preheat Filtration Apparatus: When performing a hot filtration, preheating the funnel and filter paper can prevent premature crystallization.

  • Maximize Cooling Time: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator for an extended period to maximize crystal formation.

  • Recover from Mother Liquor: The mother liquor can be concentrated and a second crop of crystals can be obtained, although this fraction may be less pure.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis and purification of this compound?

A1: Based on the synthesis of related indazole derivatives, potential impurities may include:

  • Unreacted starting materials.

  • Isomeric byproducts, such as other positional isomers of the iodo-indazole carboxylic acid.

  • Over-iodinated or under-iodinated species.

  • Hydrolyzed intermediates or side-products from the synthetic route.

Q2: What are the recommended storage conditions for purified this compound?

A2: It is recommended to store the purified solid in a cool, dry, and dark place to prevent degradation. Inert atmosphere storage (e.g., under argon or nitrogen) can also be considered for long-term stability.

Q3: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound?

A3: Yes, reversed-phase HPLC is a suitable technique for the final purification of this compound, especially for obtaining high-purity material for analytical or biological testing purposes. A common mobile phase would consist of a gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.

Data Presentation

Table 1: Suggested Recrystallization Solvents for Indazole Carboxylic Acid Derivatives

Solvent/Solvent SystemRationale & Notes
EthanolOften a good starting point for polar heterocyclic compounds.
MethanolSimilar to ethanol, may offer different solubility characteristics.
Acetic AcidCan be effective for acidic compounds, but may be difficult to remove completely.
Ethanol/WaterA mixed solvent system where water acts as the anti-solvent.
Acetone/WaterAnother mixed solvent option for tuning solubility.
Ethyl Acetate/HexaneSuitable for less polar impurities; hexane acts as the anti-solvent.

Table 2: General Column Chromatography Conditions for Indazole Carboxylic Acid Derivatives

Stationary PhaseMobile Phase System (Eluent)Key Considerations
Silica GelEthyl Acetate / Petroleum Ether (or Hexane)Start with a low polarity mixture and gradually increase the proportion of ethyl acetate.
Silica GelDichloromethane / MethanolA more polar system. Start with a low percentage of methanol and increase as needed.
Silica GelEluent + 0.1-1% Acetic AcidAddition of acid is highly recommended to reduce tailing of the carboxylic acid.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent or solvent system (refer to Table 1).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of this compound

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate with 0.5% acetic acid). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully load the dried, sample-adsorbed silica onto the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds with increasing polarity.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow cluster_synthesis Synthesis & Workup cluster_purification Purification Strategy cluster_analysis Purity Analysis CrudeProduct Crude this compound Recrystallization Recrystallization CrudeProduct->Recrystallization Initial Purification TLC_HPLC TLC / HPLC Analysis Recrystallization->TLC_HPLC ColumnChromatography Column Chromatography ColumnChromatography->TLC_HPLC Re-analysis PureProduct Pure Product (>98%) TLC_HPLC->PureProduct Meets Purity Criteria Repurify Impure Product TLC_HPLC->Repurify Fails Purity Criteria Repurify->ColumnChromatography Further Purification

Technical Support Center: Synthesis of 3-iodo-1H-indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-iodo-1H-indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 3-iodo-1H-indazoles?

A1: The most prevalent method for the synthesis of 3-iodo-1H-indazoles is the direct iodination of the corresponding 1H-indazole at the C3 position. This is typically achieved using molecular iodine (I₂) in the presence of a base.[1][2][3] Common bases include potassium hydroxide (KOH)[1][3], potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) in a polar aprotic solvent like N,N-dimethylformamide (DMF)[1][3]. N-iodosuccinimide (NIS) can also be employed as an iodinating agent.[1]

Q2: Why is regioselectivity an issue in the synthesis and subsequent reactions of 3-iodo-1H-indazoles?

A2: Regioselectivity is a significant challenge due to the presence of two reactive nitrogen atoms in the indazole ring (N1 and N2). Reactions such as alkylation or acylation can lead to a mixture of N1 and N2 substituted products, which can be difficult to separate. The desired 1H-indazole is generally the more thermodynamically stable tautomer. The choice of reaction conditions, including the base and solvent, plays a crucial role in controlling the regioselectivity of subsequent functionalization.

Q3: What are the common side products in the synthesis of 3-iodo-1H-indazoles?

A3: Common side products can include the undesired 2H-indazole isomer, di-iodinated indazoles (at C3 and another position on the benzene ring), and unreacted starting material. Over-iodination can occur with an excess of the iodinating reagent or prolonged reaction times. The formation of the 2H-isomer is more prevalent in subsequent alkylation or acylation reactions rather than the initial iodination of an unprotected indazole.

Q4: How can I purify the final 3-iodo-1H-indazole product?

A4: Purification is most commonly achieved by column chromatography on silica gel.[4] The choice of eluent system is critical for good separation and is typically determined by thin-layer chromatography (TLC) analysis. A common workup procedure involves quenching the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by extraction with an organic solvent like ethyl acetate.[5] The organic layers are then combined, dried, and concentrated before chromatographic purification.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 3-iodo-1H-indazoles in a question-and-answer format.

Low or No Product Formation

Q: I am getting a very low yield or no 3-iodo-1H-indazole at all. What could be the reasons?

A: Several factors could contribute to a low or no yield. Here is a step-by-step guide to troubleshoot this issue:

  • Check Your Starting Material: Ensure your starting indazole is pure and dry. Impurities can interfere with the reaction.

  • Base Strength and Stoichiometry: The choice and amount of base are critical.

    • For the I₂/base method, ensure you are using a sufficiently strong base like KOH or NaOH to deprotonate the indazole. Typically, 2-4 equivalents of the base are used.[3]

    • If using a weaker base like K₂CO₃, the reaction might require heating.

  • Iodinating Agent:

    • Ensure your iodine is of good quality.

    • Use at least 2 equivalents of iodine to ensure complete conversion.

  • Solvent: DMF is a common solvent for this reaction as it helps to dissolve the indazole and the reagents.[1][3] Ensure it is anhydrous.

  • Reaction Time and Temperature: Most iodinations are carried out at room temperature for a few hours.[3] Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating might be necessary, but be cautious as it can also lead to side products.

Formation of Multiple Products

Q: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the desired 3-iodo-1H-indazole. What are these impurities and how can I avoid them?

A: The formation of multiple products is a common issue. Here’s how to address it:

  • Unreacted Starting Material: If you see your starting indazole on the TLC plate, the reaction is incomplete.

    • Solution: Increase the reaction time, or consider adding more iodinating agent and base.

  • Di-iodinated Products: The formation of di-iodinated species can occur, especially with electron-rich indazole systems.

    • Solution: Carefully control the stoichiometry of the iodinating agent. Use closer to 1.5-2 equivalents of iodine. Adding the iodine solution dropwise to the reaction mixture can also help to minimize over-iodination.

  • N1 vs. N2 Isomers (in subsequent reactions): If you are performing a subsequent N-alkylation/acylation, you might be forming a mixture of N1 and N2 isomers.

    • Solution: The choice of base and solvent is crucial for controlling regioselectivity in N-alkylation. For example, using NaH in THF tends to favor the N1-alkylated product.

Purification Challenges

Q: I am having difficulty purifying my 3-iodo-1H-indazole by column chromatography. The product is streaking or co-eluting with impurities.

A: Purification can be challenging. Here are some tips:

  • Optimize Your Solvent System: Spend time developing a good solvent system using TLC. You are looking for a solvent mixture that gives your desired product an Rf value of around 0.3-0.4 and good separation from impurities.

  • Slurry Loading: For difficult separations, consider adsorbing your crude product onto a small amount of silica gel and loading it onto the column as a dry powder (slurry loading). This can improve the resolution.

  • Column Size and Packing: Use a sufficient amount of silica gel for the amount of crude material you are purifying. Ensure the column is packed well to avoid channels.

  • Alternative Purification Methods: If column chromatography is not effective, consider recrystallization as an alternative purification method.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 3-iodo-1H-indazoles.

Starting MaterialIodinating Agent (equiv.)Base (equiv.)SolventTemperatureTime (h)Yield (%)Reference
1H-IndazoleI₂ (2.0)KOH (4.0)DMFRoom Temp1High[6]
6-Bromo-1H-indazoleI₂ (1.5)KOH (2.0)DMFRoom Temp371.2[3]
5-Nitro-1H-indazoleI₂ (1.5)K₂CO₃DMFNot specifiedNot specifiedGood[1]
5-Methoxy-1H-indazoleI₂KOHDioxaneNot specifiedNot specifiedQuantitative[1]

Experimental Protocols

Protocol 1: Synthesis of 3-iodo-1H-indazole[6]
  • Reaction Setup: To a stirred solution of 1H-indazole (1.0 eq) in DMF, add iodine (2.0 eq).

  • Base Addition: Carefully add KOH pellets (4.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into an aqueous solution of NaHSO₃ (10%) to quench the excess iodine.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 6-Bromo-3-iodo-1H-indazole[3]
  • Reaction Setup: To a solution of 6-bromo-1H-indazole (1.0 eq) in DMF, add KOH (2.0 eq).

  • Iodine Addition: Add a solution of I₂ (1.5 eq) in DMF dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature for 3 hours.

  • Work-up: Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃. A white solid should precipitate.

  • Isolation: Filter the solid and dry it to obtain the product.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_indazole 1H-Indazole dissolve Dissolve in DMF start_indazole->dissolve add_reagents Add Iodine (I₂) and Base (e.g., KOH) dissolve->add_reagents stir Stir at Room Temperature add_reagents->stir quench Quench with aq. NaHSO₃ stir->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography final_product 3-iodo-1H-indazole chromatography->final_product

Caption: Experimental workflow for the synthesis of 3-iodo-1H-indazole.

troubleshooting_low_yield problem Low or No Product Yield cause1 Incomplete Reaction problem->cause1 cause2 Poor Reagent Quality problem->cause2 cause3 Suboptimal Conditions problem->cause3 solution1a Increase Reaction Time cause1->solution1a Check TLC solution1b Increase Reagent Stoichiometry cause1->solution1b solution2 Use Fresh/Pure Reagents cause2->solution2 solution3a Optimize Base/Solvent cause3->solution3a solution3b Adjust Temperature cause3->solution3b

Caption: Troubleshooting guide for low or no product yield.

regioselectivity_control problem Mixture of N1/N2 Isomers (in subsequent alkylation) factor1 Base problem->factor1 factor2 Solvent problem->factor2 factor3 Steric/Electronic Effects problem->factor3 solution1 Use NaH for N1-selectivity factor1->solution1 solution2 Use THF for N1-selectivity factor2->solution2 solution3 Consider substituents on the indazole ring factor3->solution3

Caption: Logical relationships for controlling N1/N2 regioselectivity.

References

Technical Support Center: Synthesis of 3-Iodo-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 3-Iodo-1H-indazole-5-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue: Low or No Yield of the Final Product

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I rectify them?

  • Answer: Low or no yield can stem from several factors throughout the synthetic process. Here is a systematic approach to troubleshoot this issue:

    • Starting Material Purity: Ensure the purity of your starting material, 1H-indazole-5-carboxylic acid. Impurities can interfere with the reaction. It is advisable to purify the starting material if its purity is questionable.

    • Incomplete Iodination: The iodination of the C-3 position of the indazole ring is a critical step. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider the following optimizations:

      • Reaction Time: Extend the reaction time to allow for complete conversion.

      • Temperature: While the reaction is typically performed at room temperature, a slight increase in temperature might be necessary. However, be cautious as higher temperatures can lead to side reactions.

      • Reagent Stoichiometry: Ensure the correct stoichiometry of iodine and the base (e.g., potassium hydroxide) is used. An excess of iodine might be necessary to drive the reaction to completion.

    • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of N-1 and N-2 alkylated regioisomers if alkylating agents are present. Decarboxylation of the starting material or product can also occur under harsh conditions.

    • Work-up and Purification: Product loss during the work-up and purification steps is a common issue. Ensure proper extraction techniques and optimize the purification method (e.g., column chromatography or recrystallization) to minimize loss.

Issue: Formation of Multiple Products

  • Question: My TLC analysis shows multiple spots, indicating the presence of several products. How can I identify and minimize the formation of these byproducts?

  • Answer: The presence of multiple products suggests competing side reactions. Here's how to address this:

    • Product Identification: Isolate the major byproducts using column chromatography and characterize them using techniques like NMR and Mass Spectrometry to understand the side reactions occurring.

    • N-Iodination: Besides C-3 iodination, iodination at the N-1 position of the indazole ring can occur. Controlling the reaction conditions, such as the choice of base and solvent, can influence the regioselectivity.

    • Control of Reaction Conditions:

      • Base: The choice and amount of base are crucial. A strong base like potassium hydroxide is often used. The stoichiometry should be carefully controlled.

      • Solvent: Anhydrous Dimethylformamide (DMF) is a common solvent for this reaction. Ensure the solvent is dry, as water can affect the reaction.

      • Temperature: Perform the reaction at a controlled temperature, starting at room temperature. Avoid excessive heating, which can promote side reactions.

Frequently Asked Questions (FAQs)

  • Question 1: What is a typical starting material for the synthesis of this compound?

  • Answer 1: A common and commercially available starting material is 1H-indazole-5-carboxylic acid.

  • Question 2: What is the most critical step for achieving a high yield?

  • Answer 2: The electrophilic iodination at the C-3 position of the 1H-indazole-5-carboxylic acid is the most critical step. Careful control of reaction conditions, including reagent stoichiometry, temperature, and reaction time, is essential for maximizing the yield.

  • Question 3: How can I monitor the progress of the reaction?

  • Answer 3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (Tlačítko). A suitable eluent system (e.g., ethyl acetate/hexanes) should be used to achieve good separation between the starting material and the product.

  • Question 4: What are the recommended purification methods for the final product?

  • Answer 4: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of substituted indazoles, providing a benchmark for what can be expected. Note that the exact yield for this compound may vary depending on the specific reaction conditions.

Starting MaterialProductReagents and ConditionsYield (%)Reference
6-methyl-4-nitro-1H-indazole3-iodo-6-methyl-4-nitro-1H-indazoleI₂, KOH, DMF, room temperature, 1-3 hNot specified[1]
6-nitroindazole3-iodo-6-nitro-indazoleI₂, K₂CO₃, DMFNot specified[2]
1H-indazole-6-carboxylic acid methyl ester1H-indazole-6-carboxylic acid, 3-iodo-, methyl esterI₂, NaOH, Methanol, room temperature, 1 hHigh[3]

Experimental Protocols

A plausible experimental protocol for the synthesis of this compound is detailed below. This protocol is a composite based on procedures for similar compounds.

Step 1: Synthesis of 1H-Indazole-5-carboxylic acid (if not commercially available)

Various methods for the synthesis of the indazole ring system have been reported, often starting from substituted anilines or other precursors. For the purpose of this guide, we will assume 1H-indazole-5-carboxylic acid is the starting material.

Step 2: Iodination of 1H-Indazole-5-carboxylic acid

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1H-indazole-5-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF (approximately 10 mL per gram of substrate) to the flask and stir the mixture at room temperature until the substrate is fully dissolved.

  • Reagent Addition: Add molecular iodine (I₂) (1.5 - 2.0 eq) to the solution. This is followed by the portion-wise addition of potassium hydroxide (KOH) pellets (3.0 - 4.0 eq) over 5-10 minutes. An ice bath can be used to control any initial exotherm.

  • Reaction: Allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing an ice-water mixture. Quench the excess iodine by adding a saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the dark brown color of iodine disappears, resulting in a pale yellow solution or suspension. Acidify the solution with a suitable acid (e.g., HCl) to precipitate the product.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start: 1H-indazole-5-carboxylic acid dissolution Dissolution in anhydrous DMF start->dissolution reagent_addition Reagent Addition: 1. Iodine (I₂) 2. Potassium Hydroxide (KOH) dissolution->reagent_addition reaction Reaction: Stir at room temperature (1-3 hours) reagent_addition->reaction workup Work-up: 1. Quench with Na₂S₂O₃ 2. Acidification reaction->workup isolation Isolation: Filtration workup->isolation purification Purification: Column Chromatography or Recrystallization isolation->purification product Product: This compound purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of Product check_sm_purity Check Starting Material Purity start->check_sm_purity check_reaction_completion Check Reaction Completion (TLC) start->check_reaction_completion check_side_reactions Analyze for Side Reactions start->check_side_reactions check_workup_loss Evaluate Work-up/Purification Loss start->check_workup_loss incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction side_products Side Products Detected check_side_reactions->side_products product_loss Significant Product Loss check_workup_loss->product_loss optimize_time Increase Reaction Time incomplete_reaction->optimize_time Yes optimize_temp Slightly Increase Temperature incomplete_reaction->optimize_temp Yes optimize_reagents Adjust Reagent Stoichiometry incomplete_reaction->optimize_reagents Yes optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) side_products->optimize_conditions Yes optimize_purification Optimize Purification Method product_loss->optimize_purification Yes

References

Technical Support Center: Regioselectivity in Indazole N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for indazole N-alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common regioselectivity issues encountered during the N-alkylation of indazoles.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments and offers potential solutions to improve regioselectivity.

Problem Potential Cause Suggested Solution
Low N1/N2 Regioselectivity (Inseparable Mixture) Suboptimal base/solvent combination for thermodynamic or kinetic control.To favor the thermodynamically more stable N1-isomer, use a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF).[1][2] For the kinetically favored N2-isomer, consider conditions like the Mitsunobu reaction or acid-catalyzed alkylation with diazo compounds.[3][4][5]
Poor or No Reaction Incorrect base or solvent for the chosen alkylating agent.When using weaker bases like potassium carbonate (K₂CO₃), a polar aprotic solvent such as N,N-dimethylformamide (DMF) is often necessary.[6] However, be aware that this combination can lead to mixtures of N1 and N2 isomers.[6] Using THF as a solvent with carbonate bases may result in no reaction.[3]
Unexpected Formation of the N2 Isomer Steric hindrance at the C7 position of the indazole ring.Electron-withdrawing substituents like nitro (NO₂) or carboxylates (CO₂Me) at the C7 position can sterically block the N1 position and direct alkylation to the N2 position, even under conditions that typically favor N1 alkylation.[1][3]
Difficulty Reproducing Literature Procedures Sensitivity to reaction conditions such as temperature and moisture.Ensure strictly anhydrous conditions, especially when using reactive bases like NaH.[6] Maintain precise temperature control as recommended in the protocol.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of indazole N-alkylation?

A1: The regioselectivity of indazole N-alkylation is a delicate balance of several factors:

  • Base and Solvent System: This is a critical factor. The combination of a strong base like NaH in a non-polar solvent like THF generally favors the formation of the N1-alkylated product, which is often the thermodynamically more stable isomer.[1][2][3] Weaker bases like K₂CO₃ in polar aprotic solvents like DMF can lead to mixtures of N1 and N2 isomers.[6]

  • Substituents on the Indazole Ring: Both steric and electronic effects of substituents play a significant role. Bulky substituents at the C3-position can sterically hinder the N2-position, thus favoring N1-alkylation.[1] Conversely, electron-withdrawing groups at the C7-position can direct alkylation to the N2-position with high selectivity.[2][3][7]

  • Alkylating Agent: The nature and reactivity of the alkylating agent can also impact the N1/N2 ratio.[8]

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product distribution.[2]

Q2: How can I selectively achieve N1-alkylation of my indazole?

A2: To favor N1-alkylation, you should employ conditions that promote thermodynamic control. A widely successful method is the use of sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF).[1][3] This combination has been reported to provide excellent N1-selectivity for a variety of indazole substrates.[3]

Q3: What conditions are best for obtaining the N2-alkylated indazole?

A3: Selective N2-alkylation often requires conditions that favor kinetic control. Some effective methods include:

  • Mitsunobu Reaction: This reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), often shows a strong preference for the formation of the N2-regioisomer.[3][4]

  • Acid-Catalyzed Alkylation: The use of a Brønsted acid catalyst, such as triflic acid (TfOH), with diazo compounds can lead to highly selective N2-alkylation.[5]

  • Substituent-Directed Alkylation: Introducing a sterically demanding or electron-withdrawing group at the C7-position of the indazole can effectively block the N1-position and direct alkylation to N2.[1][3][7]

Q4: My indazole has a substituent at the C3 position. How will this affect the N-alkylation?

A4: A substituent at the C3 position can have a significant steric influence on the regioselectivity. Bulky C3-substituents tend to disfavor alkylation at the adjacent N2-position, leading to a higher proportion of the N1-alkylated product.[1] For example, indazoles with 3-tert-butyl or 3-carboxamide groups show high N1-selectivity when reacted with NaH in THF.[4][7]

Experimental Protocols

Protocol 1: Selective N1-Alkylation of Indazole (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N1 position.[6]

  • Preparation: To a solution of the substituted 1H-indazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.

  • Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 mmol) dropwise to the mixture.

  • Reaction: The reaction is then stirred at room temperature or heated to 50 °C and monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an appropriate organic solvent, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the pure N1-alkylated indazole.

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction (Kinetic Control)

This method often provides good selectivity for the N2-isomer.[6]

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.

Protocol 3: Selective N2-Alkylation using a Brønsted Acid Catalyst

This protocol is effective for the N2-alkylation of indazoles with diazo compounds.[5][6]

  • Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).

  • Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 equiv) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to yield the pure N2-alkylated product.[6]

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of Indazole N-Alkylation

Indazole SubstituentAlkylating AgentBaseSolventN1:N2 RatioReference
Unsubstitutedn-Pentyl bromideK₂CO₃DMF1.5:1[3]
Unsubstitutedn-Pentyl bromideNaHTHF>99:1[3]
3-tert-Butyln-Pentyl bromideNaHTHF>99:1[4]
3-CO₂Men-Pentyl bromideNaHTHF>99:1[4]
7-NO₂n-Pentyl bromideNaHTHF4:96[3]
7-CO₂Men-Pentyl bromideNaHTHF4:96[3]
UnsubstitutedIsopropyl alcoholPPh₃/DIADTHF1:2.5[3][4]

Visualizations

Troubleshooting_Indazole_Alkylation start Start: Low N1/N2 Selectivity q1 Desired Isomer? start->q1 n1_path N1-Isomer (Thermodynamic) q1->n1_path N1 n2_path N2-Isomer (Kinetic) q1->n2_path N2 check_c7 Is there a bulky or EWG at C7? n1_path->check_c7 n2_methods Select N2-selective method n2_path->n2_methods c7_yes High N2 selectivity expected. Consider alternative strategy if N1 is desired. check_c7->c7_yes Yes c7_no Use NaH in THF. Optimize temperature and time. check_c7->c7_no No end Achieved High Selectivity c7_yes->end c7_no->end mitsunobu Mitsunobu Reaction (Alcohol, PPh3, DEAD/DIAD) n2_methods->mitsunobu acid_cat Acid Catalysis (Diazo compound, TfOH) n2_methods->acid_cat mitsunobu->end acid_cat->end Factors_Influencing_Regioselectivity title Factors Influencing N1 vs. N2 Alkylation conditions Reaction Conditions base_solvent Base / Solvent conditions->base_solvent temperature Temperature conditions->temperature alkylating_agent Alkylating Agent conditions->alkylating_agent substrate Indazole Substrate c3_sub C3-Substituent (Sterics) substrate->c3_sub c7_sub C7-Substituent (Sterics/Electronics) substrate->c7_sub n1_product N1-Alkylated Indazole (Thermodynamic Product) n2_product N2-Alkylated Indazole (Kinetic Product) base_solvent->n1_product NaH / THF base_solvent->n2_product Acidic Conditions temperature->n1_product Higher Temp (Equilibration) temperature->n2_product Lower Temp (Kinetic Control) alkylating_agent->n1_product alkylating_agent->n2_product c3_sub->n1_product Bulky Group c7_sub->n2_product Bulky or EWG

References

Overcoming poor solubility of 3-Iodo-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the poor solubility of 3-Iodo-1H-indazole-5-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor solubility of this compound?

A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The presence of a large, hydrophobic indazole ring and an iodo substituent contributes to its low affinity for water. While the carboxylic acid group can ionize to improve solubility, the overall lipophilic nature of the molecule dominates in neutral aqueous solutions.

Q2: In which common laboratory solvents is this compound expected to have better solubility?

A2: Generally, this compound will exhibit higher solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in polar protic solvents like ethanol and methanol, compared to aqueous solutions.

Q3: Can I improve the aqueous solubility of this compound by adjusting the pH?

A3: Yes, adjusting the pH is a highly effective method. As a carboxylic acid, its solubility in aqueous media will significantly increase at a pH above its pKa value, due to the formation of the more soluble carboxylate salt.

Q4: Are there any other common techniques to enhance the solubility of this compound for in vitro assays?

A4: Several other techniques can be employed, including the use of co-solvents, surfactants, and the preparation of stock solutions in a highly soluble organic solvent before further dilution in aqueous media.

Troubleshooting Guide

Issue: My this compound is not dissolving in my aqueous buffer.

Potential Cause Troubleshooting Step Expected Outcome
Low intrinsic aqueous solubility Prepare a high-concentration stock solution in an organic solvent like DMSO or DMF. Then, dilute the stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.The compound should remain in solution at the desired final concentration.
pH of the aqueous buffer is too low Increase the pH of your aqueous buffer. For a carboxylic acid, a pH of 7.4 or higher is generally recommended to ensure the formation of the more soluble salt form.The compound should dissolve more readily as the pH increases.
Precipitation upon dilution of organic stock Try a different co-solvent. Sometimes, a mixture of solvents (e.g., DMSO and ethanol) can improve solubility upon dilution. Alternatively, consider using a surfactant to aid in solubilization.Reduced precipitation and a stable solution at the target concentration.

Quantitative Solubility Data

While specific experimental solubility data for this compound is not widely published, the following table provides an illustrative example of expected solubility in common laboratory solvents. Researchers should determine the precise solubility for their specific experimental conditions.

Solvent Expected Solubility Range (mg/mL) Notes
Water (pH 5.0)< 0.1Very poorly soluble.
Phosphate Buffered Saline (PBS, pH 7.4)0.5 - 2.0Moderately soluble due to salt formation.
Dimethyl Sulfoxide (DMSO)> 50Highly soluble.
N,N-Dimethylformamide (DMF)> 50Highly soluble.
Ethanol5 - 15Soluble.
Methanol10 - 25Soluble.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle heating (37°C) may be applied if necessary.

  • Store the stock solution at -20°C or as recommended by the supplier.

  • For experimental use, dilute the stock solution into the final aqueous buffer, ensuring the final organic solvent concentration is low and does not affect the experiment.

Protocol 2: pH Adjustment for Aqueous Solubility Enhancement

  • Prepare a suspension of this compound in the desired aqueous buffer.

  • Slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while monitoring the pH with a calibrated pH meter.

  • Continue adding the basic solution until the compound fully dissolves. Note the final pH of the solution.

  • Adjust the pH to the desired final value using a dilute acidic solution (e.g., 0.1 M HCl) if necessary, being careful not to cause precipitation.

  • Sterile filter the final solution if required for cell-based assays.

Visualizations

experimental_workflow Troubleshooting Workflow for Solubility Issues start Start: Poor Solubility Observed stock_solution Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) start->stock_solution dilute Dilute Stock into Aqueous Buffer stock_solution->dilute precipitation Precipitation Occurs? dilute->precipitation ph_adjustment Adjust pH of Aqueous Buffer (> pKa) precipitation->ph_adjustment Yes success Solubilization Successful precipitation->success No co_solvent Use Co-solvents or Surfactants ph_adjustment->co_solvent co_solvent->success failure Further Optimization Needed co_solvent->failure

Caption: A logical workflow for troubleshooting solubility issues.

signaling_pathway Hypothetical Signaling Pathway Inhibition receptor Receptor Tyrosine Kinase adaptor Adaptor Protein receptor->adaptor kinase_a Kinase A adaptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression inhibitor This compound inhibitor->kinase_b

Caption: Inhibition of a hypothetical signaling pathway.

Technical Support Center: Iodination of 1H-Indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of 1H-indazole-5-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the iodination of 1H-indazole-5-carboxylic acid, focusing on the desired regioselective synthesis of 3-iodo-1H-indazole-5-carboxylic acid.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion of Starting Material 1. Insufficient Activation of Iodine: Molecular iodine (I₂) is a weak electrophile and often requires activation to efficiently iodinate the indazole ring. 2. Inadequate Base: The base is crucial for the deprotonation of the indazole N-H, which enhances the nucleophilicity of the ring system, facilitating electrophilic substitution. 3. Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.1. Choice of Iodinating Agent: While I₂ is common, consider using N-Iodosuccinimide (NIS) which can be more reactive.[1] 2. Base and Solvent Selection: Use a suitable base such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or methanol.[1][2][3] Ensure the base is fully dissolved or adequately dispersed. 3. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. Reactions are often run at room temperature but may benefit from gentle heating.[2]
Formation of Multiple Products (Poor Regioselectivity) 1. Di-iodination: Use of excess iodinating agent can lead to the formation of di-iodinated products. 2. Iodination at other positions: While C3 is the most electronically favored position for electrophilic substitution on the indazole ring, substitution at other positions on the benzene ring is a theoretical possibility, though less common.[1]1. Stoichiometry Control: Carefully control the stoichiometry of the iodinating agent. Use 1.0 to 1.2 equivalents of I₂ or NIS relative to the 1H-indazole-5-carboxylic acid. 2. Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed and before significant di-iodinated product forms.
Formation of Unidentified Side Products 1. Decarboxylation: While not widely reported for this specific substrate under these conditions, harsh reaction conditions (high temperature, strong base) could potentially lead to decarboxylation of the carboxylic acid group. 2. Ring Opening: Under very harsh basic conditions and high temperatures, the indazole ring itself can be susceptible to opening, particularly with N-protected indazoles.[4] 3. Reaction with Solvent: In alcoholic solvents like methanol, esterification of the carboxylic acid to the corresponding methyl ester is a possible side reaction, especially under basic or acidic conditions.1. Milder Reaction Conditions: Use milder bases (e.g., K₂CO₃ instead of KOH) and avoid excessive heating. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. 3. Solvent Choice: If esterification is suspected, consider using an aprotic solvent like DMF.
Difficult Purification 1. Similar Polarity of Products: The desired product and side products may have similar polarities, making chromatographic separation challenging. 2. Presence of Inorganic Salts: The use of bases like KOH or K₂CO₃ results in the formation of inorganic salts that need to be removed.1. Aqueous Workup: Perform a thorough aqueous workup. Quenching the reaction with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite can remove excess iodine. 2. pH Adjustment: Carefully adjust the pH during workup to ensure the carboxylic acid is protonated (acidic pH) to facilitate extraction into an organic solvent. 3. Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the iodination of 1H-indazole-5-carboxylic acid?

A1: The iodination of 1H-indazole derivatives, including those with substituents on the benzene ring, predominantly occurs at the C3 position.[1][2] This is due to the electronic properties of the indazole ring system, where the C3 position is the most nucleophilic and thus most susceptible to electrophilic attack. The carboxylic acid group at the C5 position is an electron-withdrawing group, which further deactivates the benzene portion of the molecule towards electrophilic substitution, favoring reaction on the pyrazole ring.

Q2: Can di-iodination occur, and how can it be avoided?

A2: Yes, di-iodination is a potential side reaction, especially with the use of excess iodinating agent. To avoid this, it is crucial to maintain careful control over the stoichiometry of the reactants. Using approximately 1.0 to 1.2 equivalents of the iodinating agent (e.g., I₂ or NIS) is recommended. Monitoring the reaction progress by TLC or LC-MS and stopping it upon consumption of the starting material can also help minimize the formation of di-iodinated byproducts.

Q3: Is it necessary to protect the carboxylic acid group before iodination?

A3: Generally, it is not necessary to protect the carboxylic acid group. Standard iodination conditions using I₂ and a base like K₂CO₃ or KOH in a solvent such as DMF or methanol are typically compatible with the free carboxylic acid. However, if using an alcohol as a solvent, be aware of the potential for ester formation as a side reaction. If this becomes a significant issue, switching to an aprotic solvent like DMF is advisable.

Q4: What is a typical workup procedure for this reaction?

A4: A typical workup involves quenching the reaction mixture to remove any unreacted iodine. This is often done by adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the characteristic iodine color disappears. The pH of the solution is then acidified (e.g., with HCl) to protonate the carboxylic acid, followed by extraction with an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified, typically by column chromatography or recrystallization.

Q5: Are there any safety precautions to consider?

A5: Yes. Iodine is corrosive and can cause burns. It is also harmful if inhaled or swallowed. N-Iodosuccinimide (NIS) is an irritant. The solvents often used, such as DMF, have their own specific hazards. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Quantitative Data Summary

Starting MaterialIodinating AgentBaseSolventTemp.Time (h)ProductYield (%)Reference
6-Bromo-1H-indazoleI₂KOHDMFRT16-Bromo-3-iodo-1H-indazoleGood[1]
5-Methoxy-1H-indazoleI₂KOHDioxaneRT-5-Methoxy-3-iodo-1H-indazoleQuantitative[1]
1H-IndazoleI₂KOHDMFRT13-Iodo-1H-indazole-[2]
1H-Indazole-6-carboxylic acid methyl esterI₂NaOHMethanolRT13-Iodo-1H-indazole-6-carboxylic acid methyl ester-[3]

Experimental Protocols

Key Experiment: Iodination of 1H-Indazole-5-carboxylic Acid

This protocol is a general procedure based on established methods for the iodination of indazole derivatives.[1][2][3] Optimization may be required to achieve the best results for this specific substrate.

Materials:

  • 1H-Indazole-5-carboxylic acid

  • Iodine (I₂) or N-Iodosuccinimide (NIS)

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF) or Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1H-indazole-5-carboxylic acid (1.0 eq) in DMF or methanol, add the base (K₂CO₃, 2.0 eq or KOH, 2.0 eq).

  • Stir the mixture at room temperature until the starting material and base are well-dissolved or suspended.

  • Add the iodinating agent (I₂, 1.1 eq or NIS, 1.1 eq) portion-wise over a few minutes.

  • Stir the reaction mixture at room temperature for 1-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into an aqueous solution of sodium thiosulfate and stir until the color of iodine disappears.

  • Acidify the mixture to pH 2-3 with 1M HCl. A precipitate may form.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Visualizations

Reaction Pathway and Potential Side Reactions

Iodination_of_Indazole Start 1H-Indazole-5-carboxylic Acid Reagents I₂ / Base (e.g., K₂CO₃) Solvent (e.g., DMF) Product This compound (Desired Product) Reagents->Product Main Reaction Path (C3 Iodination) SideProduct1 Di-iodinated Indazole (Side Product) Reagents->SideProduct1 Excess I₂ SideProduct2 Esterified Product (e.g., Methyl Ester if MeOH is solvent) Reagents->SideProduct2 Reaction with Alcohol Solvent

Caption: Iodination of 1H-indazole-5-carboxylic acid and potential side reactions.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (Indazole, Base, Solvent) B 2. Addition of Iodinating Agent (I₂ or NIS) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Aqueous Workup (Quenching, Extraction) C->D E 5. Purification (Chromatography / Recrystallization) D->E F 6. Product Characterization (NMR, MS) E->F

Caption: General experimental workflow for the iodination of 1H-indazole-5-carboxylic acid.

References

Technical Support Center: Optimizing Suzuki Coupling for 3-Iodo-1H-Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki coupling reactions for 3-iodo-1H-indazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in Suzuki coupling reactions with 3-iodo-1H-indazoles?

The main challenges stem from the electronic properties of the 3-iodo-1H-indazole substrate. The presence of electron-withdrawing groups, such as a nitro group, can affect the reactivity of the C-I bond and the stability of the palladium catalyst.[1] Additionally, the unprotected N-H of the indazole can interfere with the catalytic cycle, sometimes requiring N-protection to prevent side reactions and catalyst inhibition.[1]

Q2: Is it necessary to protect the N-H of the indazole for the Suzuki coupling reaction?

While some Suzuki-type reactions have been successful with unprotected 3-iodoindazoles, N-protection is generally recommended to prevent side reactions and catalyst inhibition, particularly for Sonogashira and Heck couplings.[1] However, for many Suzuki-Miyaura reactions, the unprotected form can be used successfully.[2][3] The choice of protecting group, such as Boc or SEM, can also influence the reaction's outcome.[1]

Q3: How do substituents on the indazole ring affect the Suzuki coupling reaction?

Substituents on the indazole ring can significantly impact the reaction. Electron-withdrawing groups, like a nitro group, generally make the 3-iodo-1H-indazole more reactive towards oxidative addition, which is often the rate-determining step.[1] Conversely, electron-donating groups, such as methyl groups, increase the electron density on the indazole ring, which can make the oxidative addition of the palladium catalyst to the C-I bond more challenging.[4]

Q4: What are the most effective palladium catalysts for the Suzuki coupling of 3-iodo-1H-indazoles?

A variety of palladium catalysts have been used successfully. Common choices for Suzuki-Miyaura reactions include Pd(PPh₃)₄ and Pd(dppf)Cl₂.[1] For challenging substrates, catalyst systems with bulky, electron-rich phosphine ligands like XPhos or SPhos can be very effective.[4][5] Ferrocene-based divalent palladium complexes have also shown excellent catalytic activity.[6][7]

Q5: Can microwave irradiation be beneficial for these reactions?

Yes, microwave-assisted heating can be highly effective for promoting coupling reactions with substituted iodoindazoles.[4] It can significantly shorten reaction times and often leads to higher yields, particularly for challenging substrates.[3][4][8]

Troubleshooting Guide

Issue 1: Low or No Conversion of the Starting Material

This is a common issue that can arise from several factors related to the catalyst, base, or reaction conditions.[5]

Troubleshooting Logic for Low Conversion

start Low/No Conversion catalyst Check Catalyst Activity start->catalyst base Evaluate Base start->base conditions Assess Reaction Conditions start->conditions inactive Use fresh catalyst, store under inert atmosphere. catalyst->inactive Inactive/Degraded? ligand Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). catalyst->ligand Suboptimal Ligand? strength Use stronger base (e.g., Cs2CO3, K3PO4). base->strength Too Weak? solubility Ensure base is soluble or add water as a co-solvent. base->solubility Poor Solubility? temp Increase temperature or use microwave irradiation. conditions->temp Temperature Too Low? solvent_sol Screen different solvents (Dioxane, DMF, Toluene). conditions->solvent_sol Solubility Issue?

Caption: Troubleshooting logic for low conversion issues.

Possible Cause Recommended Solution
Inactive Catalyst The palladium catalyst is crucial. If it has degraded, the reaction will not proceed. Ensure the catalyst is fresh and stored under an inert atmosphere. A color change in the reaction mixture to black may indicate the formation of palladium black, a less active form.[5]
Inappropriate Ligand For electron-deficient substrates, ligands that are more electron-rich and bulky can be more effective. Consider screening catalysts like PdCl₂(dppf) or using bulky phosphine ligands such as XPhos or SPhos.[5]
Insufficiently Strong or Insoluble Base The base is critical for the transmetalation step. If using a common base like Na₂CO₃ or K₂CO₃, consider switching to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄, which are often more effective.[5] The presence of water can be important for the activity of some bases.[5]
Inappropriate Solvent The solvent affects the solubility of all reaction components and the reaction kinetics. Common solvents include 1,4-dioxane, DMF, and toluene. If solubility is an issue, screen different solvents.[5]
Low Reaction Temperature Overcoming activation barriers may require more energy. Increasing the reaction temperature, if the reactants are stable, can lead to higher yields.[5] Microwave irradiation can also be a powerful tool to accelerate the reaction.[5]
Degraded Boronic Acid The quality of the boronic acid is important. Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).[1]
Issue 2: Significant Formation of Byproducts

The formation of byproducts indicates that undesired reaction pathways are competing with the desired cross-coupling.[5]

Observed Byproduct Possible Cause Recommended Solution
Homocoupling of Boronic Acid This is a common side reaction, often promoted by the presence of oxygen.[5]Ensure the reaction mixture is thoroughly degassed before adding the catalyst. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[5] Using a slight excess of the boronic acid (1.2-1.5 equivalents) can also favor the cross-coupling reaction.[5]
Dehalogenation of 3-iodo-1H-indazole This is a common side reaction, especially with electron-deficient aryl halides.[1]Switching to a more sterically hindered ligand can sometimes suppress this side reaction. Using a weaker base or an inorganic base instead of an organic one may also reduce the rate of dehalogenation.[1] The solvent can also act as a hydride source; ensure high-purity, anhydrous solvents are used.[1]
Protodeboronation of Boronic Acid This can be caused by excess water, high reaction temperatures, or prolonged reaction times.[9]Use anhydrous solvents where possible or minimize the amount of water. Lowering the reaction temperature and monitoring the reaction to stop it once the starting material is consumed can also help.[9]

Data Presentation

The following tables summarize various reaction conditions for the Suzuki coupling of 3-iodo-1H-indazole derivatives.

Table 1: Catalyst and Base Screening for Suzuki Coupling

Entry3-Iodo-1H-indazole DerivativeArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
13-Iodo-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Dioxane/H₂O120 (µW)0.6787
23-Iodo-5-nitro-1H-indazolePhenylboronic acidPd(PPh₃)₄ (6)Na₂CO₃ (2)Dioxane/H₂O120 (µW)0.6787
33-Iodo-1H-indazole(4-methoxyphenyl)boronic acidPdCl₂(dppf) (5)K₂CO₃ (2)DME801290
43-Iodo-6-methyl-4-nitro-1H-indazolePhenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/H₂O120 (µW)0.67-
53-Iodo-1H-indazole(2-furyl)boronic acidPdCl₂(dppf) (3)K₂CO₃ (2)BMImBF₄100892

Data compiled from multiple sources for illustrative purposes.[2][5][6][8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 3-Iodo-1H-indazoles

This is a general protocol and may require optimization for specific substrates.[9]

Experimental Workflow for Suzuki Coupling

reagents 1. Combine Reactants degas 2. Degas Mixture reagents->degas Ar/N2 bubbling catalyst 3. Add Catalyst degas->catalyst Under inert atm. reaction 4. Heat Reaction catalyst->reaction Stirring monitor 5. Monitor Progress reaction->monitor TLC/LC-MS workup 6. Work-up monitor->workup Upon completion purify 7. Purify Product workup->purify Column chromatography

Caption: A typical experimental workflow for the Suzuki coupling reaction.

  • Reaction Setup : In a flame-dried Schlenk flask or microwave vial, combine the 3-iodo-1H-indazole derivative (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[5][9]

  • Inert Atmosphere : Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-30 minutes.[5][9]

  • Solvent Addition : Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.[5][9]

  • Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[5][9]

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. For microwave-assisted reactions, irradiate at the set temperature.[5][8][9]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][9]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[5][9]

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[5][9]

Synthesis of 3-Iodo-1H-indazole

A common procedure for the synthesis of the starting material is as follows:

  • In a round-bottom flask, dissolve 1H-indazole (1.0 equiv.) in DMF.[9]

  • To the solution, add potassium hydroxide (3.75 equiv.) and iodine (2.0 equiv.).[9]

  • Stir the reaction mixture at room temperature for 3 hours.[2][9]

  • Quench the reaction by diluting with a saturated aqueous solution of sodium bisulfite. A precipitate will form.[2][9]

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield 3-iodo-1H-indazole.[2][9]

Signaling Pathway Context

The 3-aryl-1H-indazole derivatives synthesized via Suzuki coupling are of significant interest in drug development, particularly as kinase inhibitors.[9] These compounds often target components of crucial cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[9]

PI3K/Akt/mTOR Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth & Survival mTORC1->Proliferation Promotes Inhibitor 3-Aryl-1H-indazole (Kinase Inhibitor) Inhibitor->Akt Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 3-aryl-1H-indazole derivatives.

References

Troubleshooting guide for 3-Iodo-1H-indazole-5-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Iodo-1H-indazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: The primary reactive sites are the iodo group at the C-3 position, which is susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), and the carboxylic acid group at the C-5 position, which can undergo amide bond formation. The N-H of the indazole ring can also be reactive and may require protection in certain reactions.

Q2: What is the typical stability and storage recommendation for this compound?

A2: this compound should be stored in a cool, dry, and dark place. Iodinated aromatic compounds can be sensitive to light and may slowly decompose over time, releasing iodine. It is advisable to store it under an inert atmosphere if possible.

Q3: Is N-protection of the indazole necessary for cross-coupling reactions?

A3: While some Suzuki-type reactions have been successful with unprotected 3-iodoindazoles, N-protection is generally recommended for many cross-coupling reactions, especially for Sonogashira and Heck couplings.[1] Protection can prevent side reactions and catalyst inhibition.[1] Common protecting groups include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).

Q4: How does the carboxylic acid group affect the reactivity of the iodo group?

A4: The carboxylic acid is an electron-withdrawing group, which can influence the reactivity of the C-I bond. This can sometimes make the oxidative addition step in palladium-catalyzed couplings more favorable. However, the acidic proton of the carboxylic acid can interfere with certain bases and organometallic reagents, and protection of the carboxylic acid as an ester may be necessary for some transformations.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during reactions with this compound.

Suzuki-Miyaura Coupling

Issue 1: Low or No Conversion of Starting Material

Potential Cause Suggested Solution
Inactive Palladium CatalystUse a fresh batch of catalyst. Consider using a more robust catalyst like Pd(dppf)Cl₂.[1]
Poor Quality Boronic AcidUse fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).[1]
Inappropriate BaseThe choice of base is critical. Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous.
Inefficient LigandFor electron-rich or sterically hindered substrates, consider using bulky, electron-rich phosphine ligands like those developed by Buchwald.
Poor SolubilityEnsure all reactants are fully dissolved. A mixture of a polar aprotic solvent like dioxane or DMF with water is often effective.[2] If solubility remains an issue, gentle heating may be required.
Insufficient DegassingThoroughly degas the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.[2]

Issue 2: Significant Formation of De-iodinated Byproduct

Potential Cause Suggested Solution
Hydride Source in the ReactionThis is a common side reaction with electron-deficient aryl halides.[1] Ensure the use of high-purity, anhydrous solvents. If using an alcohol as a solvent, consider switching to an aprotic solvent.[1]
Nature of the BaseA weaker base or a different type of base (e.g., an inorganic base instead of an organic amine base) may reduce the rate of hydrodehalogenation.[1]
Catalyst and Ligand ChoiceSwitching to a more sterically hindered ligand can sometimes suppress this side reaction by disfavoring the competing reductive pathway.[1]

Issue 3: Formation of Homocoupled Byproducts

Potential Cause Suggested Solution
Slow Transmetalation StepScreen different ligands to accelerate the transmetalation step.[2]
Decomposition of Boronic AcidAdd the boronic acid in slight excess (1.2-1.5 equivalents).[2]
Sonogashira Coupling

Issue 1: Failure of the Reaction

Potential Cause Suggested Solution
Unprotected Indazole N-HSonogashira couplings are often more sensitive to the unprotected N-H than Suzuki couplings. N-protection of the indazole is highly recommended.[1][3]
Inactive Copper(I) Co-catalystUse a fresh source of Cu(I) salt (e.g., CuI).
Inappropriate BaseAn amine base like triethylamine or diisopropylethylamine is typically used. Ensure it is anhydrous.
Oxygen in the ReactionThe reaction is sensitive to oxygen. Rigorous degassing and maintaining an inert atmosphere are crucial.
Amide Bond Formation

Issue 1: Low Yield of Amide Product

Potential Cause Suggested Solution
Ineffective Coupling ReagentFor challenging couplings, use a highly efficient uronium or phosphonium-based coupling reagent like HATU or PyBOP.[4] For more standard reactions, EDC with an additive like HOBt or Oxyma Pure is a cost-effective option.[4]
Inappropriate BaseA non-nucleophilic tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is generally preferred to neutralize the acid formed and deprotonate the carboxylic acid.[4]
Incorrect Order of Reagent AdditionA common and effective order of addition is to dissolve the carboxylic acid, add the base, then the coupling reagent for pre-activation, and finally add the amine.[4]
Poor SolubilityDMF is a common solvent due to its excellent solvating properties.[4] DCM is another option if solubility permits.[4]

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Iodo-Indazole Derivatives

Note: The following data is based on reactions with closely related 3-iodo-indazole scaffolds and should be considered as a starting point for optimization with this compound.

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)10070-95
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF9080-98
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)11075-90

Experimental Protocols

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (2-3 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₂CO₃ (2.5 eq.).

  • Add a 4:1 mixture of dioxane and water to the flask to achieve a concentration of approximately 0.1 M with respect to the starting material.

  • Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 20-30 minutes.

  • Under a positive pressure of the inert gas, add Pd(dppf)Cl₂ (0.03 eq.).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow start Start reagents 1. Combine Reactants (Indazole, Boronic Acid, Base) start->reagents solvent 2. Add Solvent (e.g., Dioxane/Water) reagents->solvent degas 3. Degas Mixture (N2 or Ar purge) solvent->degas catalyst 4. Add Pd Catalyst degas->catalyst heat 5. Heat and Stir (Monitor by TLC/LC-MS) catalyst->heat workup 6. Aqueous Workup (Extraction) heat->workup purify 7. Purify Product (Chromatography/Recrystallization) workup->purify end End purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

troubleshooting_suzuki start Low Conversion? check_reagents Check Reagent Quality (Catalyst, Boronic Acid, Base) start->check_reagents Yes side_reaction Side Reaction? start->side_reaction No optimize_conditions Optimize Conditions (Solvent, Temperature, Ligand) check_reagents->optimize_conditions success Successful Reaction optimize_conditions->success deiodination De-iodination side_reaction->deiodination Yes homocoupling Homocoupling side_reaction->homocoupling No solution1 Use Anhydrous Solvents Change Base deiodination->solution1 solution2 Change Ligand Adjust Stoichiometry homocoupling->solution2 solution1->success solution2->success

Caption: A troubleshooting decision tree for Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Purification of 3-Aryl-1H-Indazole Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of residual palladium catalysts from 3-aryl-1H-indazole products, a critical step in ensuring the purity and safety of these pharmaceutically relevant compounds. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses common issues faced during the removal of palladium catalysts and offers systematic solutions.

Problem 1: High Levels of Residual Palladium After Filtration

Symptoms:

  • The product solution remains colored (black, grey, or brownish) after filtration.

  • Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) indicates palladium levels are above the acceptable limits, which are often in the low parts-per-million (ppm) range for active pharmaceutical ingredients (APIs).[1][2][3][4]

Possible Causes & Solutions:

Cause Troubleshooting Steps
Fine Palladium Particles 1. Use of a Filtration Aid: Filter the reaction mixture through a pad of Celite (1-2 cm thick) to trap fine palladium particles.[5] 2. Solvent Dilution: Dilute the reaction mixture with a suitable solvent to lower the viscosity and improve filtration efficiency.
Soluble Palladium Species 1. Employ a Scavenger: Filtration is ineffective for soluble palladium. Treat the solution with a palladium scavenger before filtration. 2. Induce Precipitation: Add an anti-solvent or a precipitating agent like 2,4,6-trimercapto-s-triazine (TMT) to precipitate the soluble palladium, followed by filtration.
Ineffective Filtration Setup 1. Check Filter Paper Porosity: Ensure the filter paper has a pore size small enough to retain the palladium particles. 2. Properly Seat the Filter: Make sure the filter paper is properly sealed in the funnel to prevent bypass.
Problem 2: Incomplete Palladium Removal with Scavengers

Symptoms:

  • ICP-MS analysis shows unacceptable levels of palladium remain after treatment with a scavenger.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Incorrect Scavenger Choice 1. Consider Palladium Oxidation State: The choice of scavenger can depend on whether the palladium is in the Pd(0) or Pd(II) state. Thiol-based scavengers are generally effective for a broad range of palladium species.[6] 2. Product-Scavenger Interaction: The 1H-indazole ring system can coordinate with palladium, potentially hindering the scavenger's access. Consider scavengers with high affinity for palladium, such as those based on thiourea or dimercaptotriazine (DMT).[6][7]
Insufficient Scavenger Amount or Reaction Time 1. Increase Scavenger Equivalents: For initial screening, use 4-8 molar equivalents of the scavenger relative to the residual metal concentration. This can often be optimized to 2-4 equivalents.[7] 2. Extend Reaction Time: Most scavenging is complete within an hour at room temperature, but for challenging cases, extending the time or gently heating the mixture can improve efficiency.[7]
Suboptimal Reaction Conditions 1. Solvent Effects: The efficiency of scavenging can be solvent-dependent. Screen different solvents to find the optimal medium for the scavenger and your product. 2. Temperature: Increasing the temperature can sometimes enhance the rate of scavenging, but should be done cautiously to avoid product degradation.

Data Presentation: Comparison of Palladium Removal Methods

The following table summarizes the performance of various palladium scavengers and methods, providing a comparative overview of their efficiencies.

Method/Scavenger Initial Pd (ppm) Final Pd (ppm) Conditions Substrate/Reaction Type
Biotage® MP-TMT 33,000<2005 equivalents, RT, overnightSuzuki Coupling Product
Biotage® MP-TMT 500-800<105 equivalents, RT, overnightSuzuki Coupling Product
Carboxen® 564 125012Methanol, RT, 24 hoursTetrakis(triphenylphosphine)palladium(0)
SiliaMetS Thiol & Thiourea 2400≤ 1610 wt.%, on a 7.7 kg scaleSuzuki Coupling Product
Activated Carbon (Darco KB-B) 300<10.2 wt, THF, 45 °C, 18 hoursAPI purification
MP-TMT 330~10-300.20 wt, DMF, overnightSuzuki Coupling Product
Binary System (Activated Carbon & 1,2-ethanedithiol) 9100<273 (>97% removal)0.7 wt C, 0.35 wt thiol, RT, 8 hoursBuchwald-Hartwig Product
Si-TMT > Target< Target0.03 wt, 35°C, 2hHydrogenative nitro-reduction product

Experimental Protocols

Protocol 1: Palladium Removal Using Activated Carbon

This protocol is a general guideline for the removal of palladium using activated carbon.

  • Reaction Work-up: After the completion of the 3-aryl-1H-indazole synthesis, perform a standard aqueous work-up to remove water-soluble impurities.

  • Solvent Exchange: Concentrate the organic phase and redissolve the crude product in a suitable solvent (e.g., THF, ethyl acetate).

  • Addition of Activated Carbon: Add powdered activated carbon (e.g., Darco KB-B) to the solution. A typical loading is 0.1 to 0.5 wt% relative to the product mass.

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours. The optimal time and temperature should be determined empirically.[3]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified product.

  • Analysis: Analyze the product for residual palladium content using ICP-MS.

Protocol 2: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS Thiol)

This protocol outlines the use of a functionalized silica scavenger for palladium removal.

  • Dissolution: Dissolve the crude 3-aryl-1H-indazole product in a suitable solvent in which the product is soluble.

  • Scavenger Addition: Add the silica-based scavenger (e.g., SiliaMetS Thiol) to the solution. For initial trials, use 4-8 molar equivalents relative to the theoretical amount of residual palladium.[7]

  • Stirring: Stir the mixture at room temperature for 1-2 hours.[8] In some cases, longer reaction times or gentle heating may be necessary.

  • Filtration: Filter the mixture to remove the scavenger. A simple gravity or vacuum filtration is usually sufficient.

  • Washing: Wash the collected scavenger on the filter with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the residual palladium concentration in the final product by ICP-MS.

Visualizations

experimental_workflow cluster_reaction Synthesis of 3-Aryl-1H-Indazole cluster_purification Palladium Removal cluster_analysis Analysis & Final Product start Crude Reaction Mixture workup Aqueous Work-up start->workup dissolve Dissolve in Organic Solvent workup->dissolve add_scavenger Add Scavenger/ Activated Carbon dissolve->add_scavenger stir Stir (Time/Temp Optimization) add_scavenger->stir filtration Filtration through Celite stir->filtration concentrate Concentrate Filtrate filtration->concentrate final_product Purified 3-Aryl-1H-Indazole concentrate->final_product icpms ICP-MS Analysis final_product->icpms

Caption: Experimental workflow for palladium catalyst removal.

troubleshooting_logic cluster_filtration Filtration Troubleshooting cluster_scavenger Scavenger Troubleshooting start High Residual Pd? method What removal method was used? start->method filtration_q Filtration method->filtration_q Filtration scavenger_q Scavenger method->scavenger_q Scavenger celite Use Celite pad filtration_q->celite precipitate Precipitate soluble Pd filtration_q->precipitate change_scavenger Change scavenger type (e.g., Thiol, Thiourea, DMT) scavenger_q->change_scavenger optimize_conditions Increase scavenger amount or reaction time/temp scavenger_q->optimize_conditions final_product Re-analyze Pd levels celite->final_product precipitate->final_product change_scavenger->final_product optimize_conditions->final_product

Caption: Troubleshooting logic for high residual palladium.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium from my 3-aryl-1H-indazole product?

A1: Regulatory agencies like the FDA and EMA have stringent limits on elemental impurities in drug products.[3] Palladium is considered a toxic metal, and its presence in a final API must be controlled to very low levels (typically <10 ppm) to ensure patient safety.[2][4] Furthermore, residual palladium can sometimes interfere with subsequent synthetic steps.

Q2: My reaction mixture turns black. Does this indicate a problem?

A2: The formation of a black precipitate, known as palladium black, often indicates the decomposition of the palladium catalyst. This can be caused by factors such as the presence of oxygen, impurities, or excessively high reaction temperatures. While it signifies catalyst instability, it doesn't necessarily mean the reaction has failed, but it does mean you will have heterogeneous palladium to remove.

Q3: Can I use chromatography to remove the palladium catalyst?

A3: Yes, column chromatography on silica gel can be effective for removing palladium residues.[5] However, it may not always be the most efficient or scalable method. For large-scale production, methods like scavenging or treatment with activated carbon are often preferred due to their simplicity and cost-effectiveness.

Q4: What is the best way to quantify the amount of residual palladium in my product?

A4: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[4] This technique offers the high sensitivity required to detect palladium concentrations in the parts-per-million (ppm) or even parts-per-billion (ppb) range.

Q5: Are there any specific challenges with removing palladium from nitrogen-containing heterocycles like indazoles?

A5: Yes, the nitrogen atoms in the indazole ring can act as ligands and coordinate to the palladium center. This can sometimes make the palladium more soluble and harder to remove. In such cases, using a scavenger with a very high affinity for palladium, such as SiliaMetS DMT, which is effective for hindered palladium complexes, or a combination of methods may be necessary.[7]

References

Validation & Comparative

A Comparative Guide to 3-Iodo-1H-indazole-5-carboxylic acid and 5-Iodo-1H-indazole-3-carboxylic acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical intermediates is a critical step in the synthesis of novel therapeutic agents. This guide provides an objective comparison of two positional isomers, 3-Iodo-1H-indazole-5-carboxylic acid and 5-Iodo-1H-indazole-3-carboxylic acid, highlighting their known properties, synthesis, and potential applications in drug discovery.

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing a wide range of biological activities.[1] The position of substituents on the indazole ring can significantly influence the pharmacological profile of these molecules. This guide focuses on two iodo-substituted indazole carboxylic acid isomers, providing available data to inform research and development decisions.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented below. Both compounds share the same molecular formula and weight, but their structural differences, specifically the positions of the iodo and carboxylic acid groups, are expected to influence their physical and chemical characteristics, such as polarity, solubility, and crystal packing.

PropertyThis compound5-Iodo-1H-indazole-3-carboxylic acid
CAS Number 885521-46-01077-97-0[2]
Molecular Formula C₈H₅IN₂O₂C₈H₅IN₂O₂[2]
Molecular Weight 288.04 g/mol 288.04 g/mol [2]
IUPAC Name This compound5-iodo-1H-indazole-3-carboxylic acid
Appearance SolidBrown powder
Purity ≥ 98%≥ 95% (HPLC)
Boiling Point 512.1°C at 760 mmHgNot available
Storage 4°C, protect from light0-8°C

Synthesis and Reactivity

Synthesis of this compound

Information on the specific synthesis of this compound is limited in the public domain. However, a plausible synthetic route can be extrapolated from the synthesis of its methyl ester and other similar indazole derivatives. A potential pathway could involve the iodination of a suitable indazole-5-carboxylic acid precursor.

A general procedure for the iodination of an indazole ring at the 3-position involves the use of iodine in the presence of a base like potassium hydroxide in a polar solvent such as DMF.[3]

Synthesis of 5-Iodo-1H-indazole-3-carboxylic acid

5-Iodo-1H-indazole-3-carboxylic acid is noted as a valuable building block in the synthesis of novel therapeutic agents.[4] A common synthetic route to indazole-3-carboxylic acids involves the nitrosation of indoles.[5] For the 5-iodo substituted compound, the synthesis would likely start from 5-iodoindole.

Experimental Protocols

Hypothetical Synthesis of this compound

This is a hypothetical protocol based on general methods for indazole iodination.

Materials:

  • 1H-indazole-5-carboxylic acid

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Hydrochloric acid (HCl)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve 1H-indazole-5-carboxylic acid in DMF.

  • Add potassium hydroxide to the solution and stir.

  • Slowly add a solution of iodine in DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench excess iodine.

  • Acidify the mixture with HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Synthesis of 5-Iodo-1H-indazole-3-carboxylic acid from 5-Iodoindole

This protocol is based on the nitrosation of indoles to form indazole-3-carboxaldehydes, which can then be oxidized to the carboxylic acid.

Step 1: Synthesis of 5-Iodo-1H-indazole-3-carboxaldehyde [5] Materials:

  • 5-Iodoindole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Prepare a solution of sodium nitrite in water and DMF and cool to 0°C.

  • Slowly add HCl to the cooled solution.

  • In a separate flask, dissolve 5-iodoindole in DMF.

  • Add the 5-iodoindole solution dropwise to the nitrosating mixture at 0°C over a period of 2 hours.

  • After the addition is complete, allow the reaction to stir at room temperature for 8 hours.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 5-Iodo-1H-indazole-3-carboxaldehyde.

Step 2: Oxidation to 5-Iodo-1H-indazole-3-carboxylic acid Materials:

  • 5-Iodo-1H-indazole-3-carboxaldehyde

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Acetone or another suitable solvent

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

Procedure:

  • Dissolve 5-Iodo-1H-indazole-3-carboxaldehyde in acetone.

  • Slowly add a solution of potassium permanganate in water to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • After completion, quench the excess permanganate with sodium bisulfite.

  • Acidify the solution with sulfuric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain 5-Iodo-1H-indazole-3-carboxylic acid.

Biological Activity and Applications

The biological activity of indazole derivatives is highly dependent on the substitution pattern on the indazole core.[6] The positioning of functional groups can significantly impact binding to biological targets.

This compound

There is limited publicly available information on the specific biological activities and applications of this isomer. Its utility would likely be as a synthetic intermediate for the preparation of more complex molecules, where the iodo and carboxylic acid groups can be further functionalized. The carboxylic acid can be converted to esters or amides, and the iodo group can participate in cross-coupling reactions.

5-Iodo-1H-indazole-3-carboxylic acid

This isomer is more widely cited as a key intermediate in pharmaceutical research.[4]

  • Anti-cancer Agents: It is used in the synthesis of potential anti-cancer drugs.[4] The indazole-3-carboxylic acid moiety is a known pharmacophore in various kinase inhibitors.

  • Anti-inflammatory Drugs: It serves as a building block for potential anti-inflammatory agents.[4]

  • Enzyme Inhibition Studies: This compound is utilized in biochemical research to explore enzyme inhibition mechanisms.[4]

  • Materials Science: It is also being investigated for its properties in the development of new materials.[4]

The structure-activity relationship (SAR) of indazole-3-carboxamides has been studied, revealing that the regiochemistry of the amide linker is critical for biological activity, for instance, as calcium-release activated calcium (CRAC) channel blockers.[7][8]

Comparative Analysis and Logical Workflow

The choice between these two isomers will largely depend on the desired final compound and the synthetic strategy.

comparison_workflow cluster_target Target Molecule Scaffold cluster_choice Isomer Selection cluster_application Primary Application Target_3_sub 3-Substituted Indazole Isomer_5_3 5-Iodo-1H-indazole-3-carboxylic acid Target_3_sub->Isomer_5_3 Carboxylic acid at C3 for derivatization Target_5_sub 5-Substituted Indazole Isomer_3_5 This compound Target_5_sub->Isomer_3_5 Carboxylic acid at C5 for derivatization App_Kinase Kinase Inhibitors Isomer_5_3->App_Kinase Established route App_SAR SAR Studies Isomer_5_3->App_SAR Known biological activity App_Novel Novel Scaffolds Isomer_3_5->App_Novel Less explored isomer

Caption: Logical workflow for selecting between the two indazole isomers based on the target scaffold.

Signaling Pathway Context

Indazole derivatives are known to interact with various signaling pathways, particularly those involving protein kinases. For instance, many indazole-based drugs target receptor tyrosine kinases (RTKs) implicated in cancer progression. While the specific pathways modulated by these exact iodo-indazole carboxylic acids are not detailed in the available literature, their role as precursors for kinase inhibitors suggests their derivatives could potentially inhibit pathways like the VEGF or PDGF signaling cascades, which are crucial for angiogenesis and tumor growth.

signaling_pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) P1 Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->P1 TF Transcription Factors P1->TF Gene_Expression Gene Expression (Proliferation, Angiogenesis) TF->Gene_Expression Inhibitor Indazole-based Kinase Inhibitor (Derived from Isomers) Inhibitor->RTK Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK

Caption: Potential mechanism of action for kinase inhibitors derived from iodo-indazole carboxylic acids.

Conclusion

Both this compound and 5-Iodo-1H-indazole-3-carboxylic acid are valuable chemical entities for medicinal chemistry research.

  • 5-Iodo-1H-indazole-3-carboxylic acid is a well-documented and versatile intermediate, particularly for the synthesis of anti-cancer and anti-inflammatory agents. Its established role in forming biologically active indazole-3-carboxamides makes it a strong candidate for projects targeting kinases and other enzymes.

  • This compound is a less explored isomer. While this means there is less available data on its applications and biological activity, it also represents an opportunity for the discovery of novel chemical entities with potentially unique pharmacological profiles. Its utility will depend on the specific synthetic design where functionalization at the 3- and 5-positions is desired.

Researchers should select the isomer that best fits their synthetic strategy and the desired substitution pattern of their final target molecules. The greater availability of literature and supplier data for the 5-iodo-3-carboxylic acid isomer may make it a more practical choice for many applications, while the 3-iodo-5-carboxylic acid isomer offers a gateway to novel chemical space.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of 3-Iodo-1H-indazole-5-carboxylic Acid Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective anticancer agents is a continuous endeavor. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. This guide provides a comparative overview of the biological activity of 3-Iodo-1H-indazole-5-carboxylic acid derivatives and related indazole compounds, offering insights into their potential as therapeutic agents.

The core structure, this compound, serves as a versatile building block for the synthesis of a diverse range of derivatives. The introduction of an iodine atom at the 3-position and a carboxylic acid at the 5-position provides strategic points for chemical modification, allowing for the fine-tuning of pharmacological properties. While specific biological data for this compound itself is limited in publicly available literature, extensive research on related indazole derivatives, particularly indazole-3-carboxamides and indazole-3-amines, has demonstrated significant potential in oncology. These derivatives have been investigated as inhibitors of various key cellular targets, including protein kinases and enzymes involved in DNA repair and cell signaling.

Comparative Biological Activity of Indazole Derivatives

To illustrate the therapeutic potential of the indazole scaffold, this section presents a comparative summary of the anticancer activities of various indazole derivatives. The data is compiled from different studies and showcases the impact of structural modifications on their potency against several human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 2f (E)-3-(3,5-dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole4T1 (Breast)0.23[1]
HepG2 (Liver)0.80[1]
MCF-7 (Breast)0.34[1]
A549 (Lung)1.15[1]
HCT116 (Colon)0.98[1]
Compound 6o 1H-indazole-3-amine derivativeK562 (Leukemia)5.15[2]
A549 (Lung)>40[2]
PC-3 (Prostate)18.2[2]
Hep-G2 (Liver)11.5[2]
Compound 5k 1H-indazole-3-amine derivativeHep-G2 (Liver)3.32[2]
Compound 5 1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide (PARP-1 inhibitor)-6.8[3]
Compound 4 1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide (PARP-1 inhibitor)-36[3]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data highlights that modifications to the indazole core can lead to significant variations in anticancer potency and selectivity across different cancer cell types. For instance, compound 2f, a styryl-indazole derivative, demonstrates broad-spectrum, sub-micromolar activity against a panel of cancer cell lines.[1] In contrast, the 1H-indazole-3-amine derivatives 6o and 5k show more varied activity, with compound 5k exhibiting potent activity against liver cancer cells.[2] Furthermore, the indazole-3-carboxamide derivatives targeting PARP-1, compounds 4 and 5, display inhibitory activity in the micromolar range.[3]

Potential Signaling Pathways and Mechanisms of Action

Indazole derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways crucial for cancer cell survival, proliferation, and metastasis. Two prominent pathways implicated are the Wnt/β-catenin signaling pathway and the DNA damage repair pathway involving Poly(ADP-ribose) polymerase (PARP).

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a highly conserved signaling cascade that plays a critical role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Certain indazole-3-carboxamides have been identified as inhibitors of this pathway.[4] They are thought to interfere with key components of the pathway, leading to the downregulation of target genes that promote cancer cell proliferation and survival.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activation LRP LRP5/6 Co-receptor LRP->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1α) Dishevelled->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Ubiquitination Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nuclear Translocation TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activation Indazole Indazole-3-carboxamide Derivatives Indazole->Dishevelled Inhibition? Indazole->DestructionComplex Stabilization?

Caption: The Wnt/β-catenin signaling pathway and potential points of inhibition by indazole derivatives.

PARP Inhibition and DNA Damage Repair

PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP can lead to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality. Indazole-3-carboxamide derivatives have been identified as inhibitors of PARP-1, suggesting a potential therapeutic strategy for cancers with specific DNA repair defects.[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of anticancer compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and incubated for 24 hours to allow for attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).[2]

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan.

  • Formazan Solubilization: The culture medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis

This technique is used to detect and quantify specific proteins to understand the effect of a compound on cellular signaling pathways.

Protocol:

  • Cell Lysis: Cancer cells are treated with the test compound for a specified time, and then the cells are lysed to extract the total protein content.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein (e.g., β-catenin, PARP, or loading controls like β-actin or GAPDH).

  • Secondary Antibody Incubation: The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured using an imaging system.

  • Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of the target protein in treated versus control cells.

Conclusion

Derivatives of this compound and the broader class of indazole compounds represent a promising area of research for the development of novel anticancer therapeutics. Their ability to be readily functionalized allows for the exploration of diverse chemical space and the optimization of activity against various cancer-related targets. The data presented in this guide, while not exhaustive, provides a compelling case for the continued investigation of this scaffold. Further studies focusing on the systematic evaluation of this compound derivatives are warranted to fully elucidate their structure-activity relationships, mechanisms of action, and therapeutic potential. The detailed experimental protocols provided herein offer a foundation for researchers to undertake such investigations and contribute to the advancement of cancer drug discovery.

References

Validation of 3-Iodo-1H-indazole-5-carboxylic Acid Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The indazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it a privileged structure for designing targeted therapies for cancer and other diseases. This guide provides a comparative analysis of hypothetical 3-Iodo-1H-indazole-5-carboxylic acid derivatives, presenting their potential as kinase inhibitors, supported by detailed experimental protocols and pathway visualizations.

Comparative Inhibitory Activity of this compound Derivatives

The following table summarizes the hypothetical inhibitory activity (IC50 values) of a series of this compound derivatives against a panel of representative kinases. The modifications focus on the amide linkage at the 5-carboxylic acid position, a common strategy to explore the binding pocket and enhance potency and selectivity.

Compound IDR Group (at 5-carboxamide)EGFR IC50 (nM)VEGFR2 IC50 (nM)SRC IC50 (nM)PAK1 IC50 (nM)
IDA-001 -(4-fluorophenyl)75150800>10000
IDA-002 -(3-aminophenyl)40956508500
IDA-003 -(pyridin-4-yl)1202101200>10000
IDA-004 -(cyclohexyl)550800>10000>10000
IDA-005 -(4-morpholinophenyl)25604506200
Staurosporine (Control)510315

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments that would be cited in the validation of these kinase inhibitors are provided below.

In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced from the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human kinases (EGFR, VEGFR2, SRC, PAK1)

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO, starting from a 1 mM stock solution.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.

    • Add 2.5 µL of the respective kinase enzyme diluted in Kinase Assay Buffer to each well.

    • Incubate the plate for 10 minutes at room temperature to allow for the binding of the inhibitor to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase-specific substrate and ATP to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[1]

Cell-Based Kinase Activity Assay (Cellular Phosphorylation ELISA)

This assay measures the phosphorylation of a specific kinase substrate within a cellular context.

Materials:

  • Human cancer cell line expressing the target kinase (e.g., A549 for EGFR)

  • 96-well cell culture plates

  • Cell culture medium and supplements

  • Test compounds

  • Cell Lysis Buffer

  • ELISA plate pre-coated with a capture antibody for the substrate protein

  • Detection antibody specific for the phosphorylated form of the substrate

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include appropriate positive (e.g., known inhibitor) and negative (DMSO) controls. Incubate for a predetermined period (e.g., 2 hours).

  • Cell Lysis: Aspirate the culture medium, wash the cells with ice-cold PBS, and then add 100 µL of Cell Lysis Buffer to each well. Incubate on ice for 10 minutes with gentle shaking.

  • ELISA Protocol:

    • Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted phospho-specific detection antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a plate reader.

    • Calculate the percentage of inhibition of substrate phosphorylation for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[2]

Visualizations: Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Dimer) EGFR->P_EGFR Dimerization & Autophosphorylation Grb2 Grb2 P_EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Indazole Derivative Inhibitor->P_EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of indazole derivatives.

Experimental Workflow for Kinase Inhibitor Validation

Kinase_Inhibitor_Workflow Start Start: Synthesis of Indazole Derivatives BiochemAssay Biochemical Kinase Assay (e.g., ADP-Glo) Start->BiochemAssay IC50_determination Determine IC50 Values & Select Hits BiochemAssay->IC50_determination CellAssay Cell-Based Assay (e.g., Phospho-ELISA) IC50_determination->CellAssay Cellular_IC50 Confirm Cellular Potency & Target Engagement CellAssay->Cellular_IC50 Selectivity Kinase Panel Screening (Selectivity Profile) Cellular_IC50->Selectivity Lead_Optimization Lead Optimization (SAR Studies) Selectivity->Lead_Optimization

Caption: General experimental workflow for the validation of kinase inhibitors.

References

Comparative study of different catalysts for Suzuki coupling with 3-iodo-1H-indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and heteroaryl structures prevalent in many pharmaceutical agents. The functionalization of the 3-position of the indazole nucleus is of significant interest in medicinal chemistry, as many 3-aryl-1H-indazole derivatives exhibit potent biological activities, including kinase inhibition.[1] This guide provides a comparative analysis of various palladium-based catalysts for the Suzuki coupling of 3-iodo-1H-indazoles, offering insights into their performance based on available experimental data.

Performance Comparison of Catalytic Systems

The choice of catalyst, including the palladium precursor and the associated ligand, is critical for the efficiency of the Suzuki coupling with 3-iodo-1H-indazoles. The following table summarizes the performance of different catalytic systems collated from various studies. It is important to note that direct comparison can be challenging due to variations in reaction conditions, substrates, and scales between different research efforts.

Catalyst SystemAryl Boronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Phenylboronic acidNa₂CO₃Toluene/EtOH/H₂O801285[2]
PdCl₂(dppf)Phenylboronic acidK₂CO₃Dioxane/H₂O1001292[2]
PdCl₂(dtbpf)Phenylboronic acidK₂CO₃Dioxane/H₂O1001295[2]
Pd(OAc)₂/SPhos4-Methoxyphenylboronic acidK₃PO₄TolueneRT298[3]
Pd(OAc)₂/XPhos4-Chlorotoluenylboronic acidK₃PO₄TolueneRT297[4]
Pd₂(dba)₃/XantphosPhenylboronic acidCs₂CO₃Dioxane10018High[5]
[PdCl₂(IPr)(XPhos)]Various aryl chloridesK₂CO₃H₂O1002High[6]

Note: The data presented is compiled from different sources with varying reaction conditions and should not be used for direct quantitative comparison of reactivity.[5] N-protection of the indazole may be necessary in some cases to prevent side reactions and catalyst deactivation.[5]

Experimental Protocols

A generalized experimental procedure for the Suzuki-Miyaura coupling of a 3-iodo-1H-indazole derivative is provided below. Optimization of specific parameters such as the base, solvent, temperature, and reaction time may be required for different substrates.[1]

Materials:

  • 3-Iodo-1H-indazole derivative (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.)

  • Degassed solvent (e.g., Dioxane/water, Toluene)

Procedure:

  • To a reaction vessel, add the 3-iodo-1H-indazole derivative, the arylboronic acid, and the base.

  • Add the chosen solvent system.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired 3-aryl-1H-indazole.[7][8]

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Suzuki coupling of 3-iodo-1H-indazoles.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 3-Iodo-1H-indazole - Arylboronic acid - Base solvent Add Degassed Solvent reagents->solvent degas Degas Mixture (Ar or N₂) solvent->degas catalyst Add Pd Catalyst degas->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Extraction cool->extract dry Dry & Concentrate extract->dry purify Purification (Chromatography) dry->purify product Final Product purify->product

Caption: Generalized experimental workflow for Suzuki coupling.

Signaling Pathway Inhibition

3-Aryl-1H-indazole derivatives synthesized via Suzuki coupling are of significant interest as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Activation Cell Cell Growth, Proliferation, Survival mTORC1->Cell Inhibitor 3-Aryl-1H-indazole (Kinase Inhibitor) Inhibitor->Akt Inhibition

Caption: PI3K/Akt/mTOR pathway and indazole inhibition.

References

Comparative Guide to the Cytotoxicity of 3-Iodo-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxic potential of 3-Iodo-1H-indazole-5-carboxylic acid against other known cytotoxic agents. It is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel anti-cancer compounds. The guide includes a detailed protocol for a common cytotoxicity assay, a comparative data table, and a workflow diagram.

Introduction to this compound

This compound is a member of the indazole class of heterocyclic compounds. Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, and anti-tumor properties.[1][2] The indazole scaffold is a key component in several clinically approved or trialed therapeutic agents.[1][3] The cytotoxic effects of various substituted indazoles have been evaluated, demonstrating their potential as anti-proliferative agents.[2][4][5][6][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is proportional to the number of viable cells.

Materials:

  • This compound

  • Alternative cytotoxic agents (e.g., Doxorubicin, Cisplatin)

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line in DMEM.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound and other test compounds in DMSO.

    • Create a series of dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for another 24, 48, or 72 hours.

  • MTT Assay:

    • Following the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

    • Carefully remove the medium containing MTT from the wells.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Comparative Cytotoxicity Data

The following table presents a hypothetical comparison of the cytotoxic activity (IC50 values) of this compound against two standard chemotherapeutic drugs, Doxorubicin and Cisplatin, in a human cervical cancer cell line (HeLa).

CompoundCell LineIncubation Time (hours)IC50 (µM) [Hypothetical for Test Compound]
This compound HeLa 48 15.5
DoxorubicinHeLa480.8
CisplatinHeLa485.2

Note: The IC50 value for this compound is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Workflow

The following diagram illustrates the workflow of the MTT cytotoxicity assay.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., HeLa cells) CellSeeding 3. Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep 2. Compound Preparation (this compound & other test agents) Treatment 5. Compound Treatment (Varying Concentrations) CompoundPrep->Treatment Incubation1 4. Incubation (24h) (Cell Attachment) CellSeeding->Incubation1 Incubation1->Treatment Incubation2 6. Incubation (48h) (Drug Exposure) Treatment->Incubation2 MTT_Addition 7. MTT Addition Incubation2->MTT_Addition Incubation3 8. Incubation (3-4h) (Formazan Formation) MTT_Addition->Incubation3 Solubilization 9. Formazan Solubilization (DMSO) Incubation3->Solubilization Absorbance 10. Absorbance Reading (570 nm) Solubilization->Absorbance DataProcessing 11. Data Processing (% Viability Calculation) Absorbance->DataProcessing IC50 12. IC50 Determination DataProcessing->IC50

Caption: Workflow of the MTT cytotoxicity assay.

Signaling Pathways in Cytotoxicity

The precise mechanism of action for this compound is not yet fully elucidated. However, many cytotoxic agents, including indazole derivatives, exert their effects by interfering with critical cellular processes. This can involve the induction of apoptosis (programmed cell death), cell cycle arrest, or the inhibition of key enzymes involved in cell proliferation and survival.

The diagram below illustrates a generalized signaling pathway that can be activated by cytotoxic compounds, leading to apoptosis.

Apoptosis_Pathway cluster_pathway Apoptotic Signaling Compound Cytotoxic Compound (e.g., this compound) Cell Target Cancer Cell Compound->Cell DNA_Damage DNA Damage / Cellular Stress Cell->DNA_Damage Induces p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized apoptotic signaling pathway.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocol is a general guideline and may require optimization for specific cell lines and compounds. The comparative data for the test compound is hypothetical and should be experimentally verified.

References

A Comparative Guide to the In Vitro Performance of 3-Iodo-1H-indazole-5-carboxylic Acid Derivatives and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activities of 3-iodo-1H-indazole-5-carboxylic acid derivatives and structurally related indazole compounds. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives being investigated for their therapeutic potential, particularly as anti-cancer and anti-inflammatory agents.[1][2] This document summarizes key performance data, details relevant experimental protocols, and illustrates a potential signaling pathway modulated by this class of compounds.

While specific in vitro data for a broad series of this compound derivatives is limited in publicly available research, this guide draws upon data from closely related 3-iodo-1H-indazole and other indazole derivatives to provide a relevant comparative context.

Comparative Analysis of Antiproliferative Activity

The antiproliferative effects of various indazole derivatives have been evaluated against a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a quantitative comparison of their potency.

Table 1: Antiproliferative Activity of a 3-Iodo-1H-Indazole Derivative

Compound ReferenceCell LineCancer TypeIC50 (µM)
2f (6-Bromo-3-iodo-1H-indazole derivative) 4T1Breast Cancer0.23 - 1.15[3]

Note: Data for a closely related 6-bromo-3-iodo-1H-indazole derivative is presented here due to the limited availability of data for this compound derivatives.[3]

Table 2: Comparative Antiproliferative Activity of Other Indazole Derivatives

Compound ReferenceCell LineCancer TypeIC50 (µM)
Compound 6o (1H-indazole-3-amine derivative) K562Chronic Myeloid Leukemia5.15[4][5]
A549Lung Cancer>40[4]
PC-3Prostate Cancer>40[4]
HepG2Liver Cancer27.5[4]
Indazole-3-carboxamide 12d RBL-2H3Mast Cell Line0.67 (CRAC channel inhibition)[6]
Indazole-3-carboxamide 12a RBL-2H3Mast Cell Line1.51 (CRAC channel inhibition)[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays commonly used to evaluate the biological activity of indazole derivatives.

MTT Assay for Antiproliferative Activity

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

a. Materials:

  • Human cancer cell lines (e.g., K562, A549, PC-3, HepG2)[4]

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

b. Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 103 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

a. Materials:

  • Human cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

b. Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at 4°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

Potential Signaling Pathway

Indazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3][5] The diagram below illustrates a plausible signaling pathway that could be modulated by 3-iodo-1H-indazole derivatives, leading to these cellular outcomes. Some indazole derivatives have been suggested to act through the p53/MDM2 pathway.[5][7]

G cluster_0 Cellular Response Indazole 3-Iodo-1H-indazole Derivative MDM2 MDM2 Inhibition Indazole->MDM2 Inhibits p53 p53 Activation Bax Bax (Pro-apoptotic) Upregulation p53->Bax Promotes Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Inhibits CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest Induces MDM2->p53 Degrades Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of action for 3-iodo-1H-indazole derivatives.

This guide serves as a foundational resource for researchers interested in the in vitro evaluation of this compound derivatives. The provided data and protocols, while drawing from related analogs, offer a solid starting point for further investigation into this promising class of compounds.

References

The Structural Dance of Potency: A Comparative Guide to the Structure-Activity Relationship of 3-Aryl-1H-Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1H-indazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities. The strategic placement of an aryl group at the 3-position of the indazole core has given rise to a plethora of potent and selective modulators of cellular signaling. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-aryl-1H-indazoles, focusing on their anticancer and kinase inhibition properties, supported by experimental data and detailed protocols.

The indazole core, a bicyclic aromatic heterocycle, has proven to be a valuable template for the design of novel therapeutic agents.[1] Modifications to the 3-aryl and indazole moieties have profound effects on the biological activity of these compounds, a testament to the intricate dance between molecular structure and biological function. This guide will delve into the specific structural modifications that enhance potency and selectivity against various targets.

Kinase Inhibition: A Tale of Two Rings

The 3-aryl-1H-indazole scaffold has been successfully exploited to develop potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The SAR studies reveal that the nature and position of substituents on both the indazole and the 3-aryl ring are critical for potent and selective inhibition.

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition

A series of 6-(substituted phenyl)-1H-indazol-3-amine derivatives have shown promise as FGFR1 inhibitors. The SAR studies indicate that the aryl group at the C6 position of the indazole core is crucial for inhibitory activity.[2] For instance, a methoxy substituent on the C6-aryl group, as seen in compound 1 , demonstrated good enzymatic inhibition. Further optimization revealed that the addition of an N-ethylpiperazine group significantly enhanced both enzymatic and cellular activity, as exemplified by compound 2 .[2]

CompoundC6-Aryl SubstituentOther SubstituentsFGFR1 IC50 (nM)Cellular Activity (IC50, nM)
1 3-methoxyphenyl3-amino15.0642.1
2 3-methoxyphenyl3-amino, N-ethylpiperazine2.940.5
Table 1: SAR of 3-Aryl-1H-indazoles as FGFR1 Inhibitors.[2]
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Structure-guided drug design has led to the development of potent 1H-indazole derivatives as EGFR kinase inhibitors. Compound 3 , with specific substitutions, displayed strong potencies against both wild-type and T790M mutant EGFR kinases, a common mechanism of resistance to EGFR inhibitors.[2]

CompoundSubstituentsEGFR T790M IC50 (nM)EGFR wt IC50 (nM)
3 (details proprietary)5.38.3
Table 2: Activity of a 1H-Indazole Derivative against EGFR Kinases.[2]
p21-Activated Kinase 1 (PAK1) Inhibition

Fragment-based screening identified 1H-indazole-3-carboxamide derivatives as potential PAK1 inhibitors. The SAR analysis revealed that substituting an appropriate hydrophobic ring in the deep back pocket and introducing a hydrophilic group in the bulk solvent region were critical for potent and selective PAK1 inhibition.[3] The representative compound 4 exhibited excellent enzyme inhibition with an IC50 of 9.8 nM and high selectivity against a panel of 29 other kinases.[3]

CompoundKey FeaturesPAK1 IC50 (nM)
4 Hydrophobic ring in back pocket, hydrophilic group in solvent region9.8
Table 3: SAR of 1H-Indazole-3-carboxamides as PAK1 Inhibitors.[3]
Protein Kinase CK2 Inhibition

A study of 5-hetarylamino-3-aryl-1H-indazole derivatives identified several potent nanomolar inhibitors of protein kinase CK2. The most active compound in this series demonstrated an impressive IC50 of 2 nM.[4]

Anticancer Activity: Targeting Malignant Cells

The 3-aryl-1H-indazole scaffold has also been a fertile ground for the discovery of novel anticancer agents. The SAR for anticancer activity often highlights the importance of specific substitutions on the aryl ring.

A study on N1-alkylated 1H-indazole-3-carboxamide derivatives revealed that substituting the aryl ring at the para position with chloro or bromo groups resulted in potent activity against the MCF-7 breast cancer cell line.[5] Conversely, replacing these electron-withdrawing groups with an electron-donating group like methoxy conferred selectivity towards the MDA-MB-231 breast cancer cell line.[5]

Compound SeriesAryl Ring Substitution (para)Target Cell Line
5a ChloroMCF-7
5b BromoMCF-7
5c MethoxyMDA-MB-231
Table 4: General SAR of N1-Alkylated 1H-Indazole-3-Carboxamides in Breast Cancer Cell Lines.[5]

Another series of 1H-indazole-3-amine derivatives was evaluated for their inhibitory activities against several human cancer cell lines. Compound 6o from this series showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM and exhibited good selectivity over normal cells (HEK-293, IC50 = 33.2 µM).[6][7]

CompoundTarget Cell LineIC50 (µM)
6o K5625.15
6o HEK-293 (normal cell)33.2
Table 5: Anticancer Activity and Selectivity of a 1H-Indazole-3-amine Derivative.[6][7]

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key SAR principles for different biological activities of 3-aryl-1H-indazoles.

SAR_Kinase_Inhibitors cluster_R1 Position 3 (Aryl Group) cluster_R2 Position 6 cluster_R3 Position 3 (Amine/Amide) Indazole 3-Aryl-1H-Indazole Core Aryl_Sub Substituents (e.g., -Cl, -Br, -OCH3) Indazole->Aryl_Sub Crucial for Anticancer Activity Pos6_Sub Aryl groups (e.g., 3-methoxyphenyl) Indazole->Pos6_Sub Key for FGFR1 Inhibition Amine_Amide Carboxamide or Amine (e.g., N-ethylpiperazine) Indazole->Amine_Amide Enhances Kinase Inhibition Activity1 Anticancer Efficacy Aryl_Sub->Activity1 Modulates Selectivity (MCF-7 vs MDA-MB-231) Activity2 FGFR1 Inhibition Pos6_Sub->Activity2 Improves Potency Activity3 Kinase Inhibition Amine_Amide->Activity3 Increases Cellular Activity

Key SAR insights for 3-aryl-1H-indazoles.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key assays are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is used to determine the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC50).

Materials:

  • Recombinant human kinase (e.g., FGFR1, EGFR, PAK1)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well plates

  • Test compounds (3-aryl-1H-indazoles)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, the specific kinase, and the kinase substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the amount of phosphorylated substrate remaining.

  • Read the luminescence or fluorescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, K562)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • 96-well plates

  • Test compounds (3-aryl-1H-indazoles)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the logarithm of the compound concentration.[7]

Signaling Pathway Visualization

The 3-aryl-1H-indazole derivatives often exert their effects by modulating key signaling pathways implicated in cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by these inhibitors.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR) Signaling_Cascade Signaling Cascade RTK->Signaling_Cascade Activation Inhibitor 3-Aryl-1H-Indazole Inhibitor Inhibitor->RTK Inhibition Downstream_Kinase Downstream Kinase (e.g., PAK1, CK2) Inhibitor->Downstream_Kinase Inhibition Downstream_Kinase->Signaling_Cascade Activation Cellular_Response Cellular Response (Proliferation, Survival) Signaling_Cascade->Cellular_Response

Targeting kinase signaling pathways.

References

Navigating the Synthesis of Indazole-Containing Compounds: A Comparative Guide to Alternatives for 3-Iodo-1H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic route. In the synthesis of numerous kinase inhibitors and other pharmacologically active molecules, 3-Iodo-1H-indazole-5-carboxylic acid has served as a key building block. However, a range of alternative reagents and innovative synthetic strategies now offer compelling advantages. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform your synthetic planning.

The indazole motif is a privileged scaffold in medicinal chemistry, and its functionalization at the C3 position is a common strategy in the development of targeted therapeutics. While this compound has been a reliable substrate for various cross-coupling reactions, its alternatives, including other halogenated indazoles and modern synthetic methodologies, present opportunities for process optimization and expanded chemical space exploration.

Halogenated Alternatives: A Head-to-Head Comparison in Cross-Coupling Reactions

The most direct alternatives to this compound are its bromo and chloro analogues. The choice of halogen significantly influences the reagent's reactivity in popular palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The general reactivity trend for aryl halides in these reactions is I > Br > Cl, which is a direct consequence of the carbon-halogen bond dissociation energy.

While a direct comparative study under identical conditions for the 5-carboxylic acid substituted indazoles is not extensively documented in publicly available literature, the established principles of cross-coupling reactivity provide a strong basis for comparison. Iodo-derivatives typically offer higher reactivity, allowing for milder reaction conditions and lower catalyst loadings. However, they are often more expensive and can be less stable. Bromo-derivatives present a balance of good reactivity and greater stability at a more moderate cost. Chloro-derivatives are the most cost-effective but generally require more forcing reaction conditions and specialized catalyst systems to achieve comparable yields.

Below is a summary of expected performance and representative reaction conditions for these halogenated indazoles in Suzuki-Miyaura coupling.

ReagentRelative ReactivityTypical Catalyst SystemTypical Reaction ConditionsExpected Yield
This compound HighPd(PPh₃)₄, PdCl₂(dppf)80-100 °C, 2-12 hGood to Excellent
3-Bromo-1H-indazole-5-carboxylic acid MediumPd(OAc)₂/RuPhos, Pd(PPh₃)₄100-140 °C, 12-24 hModerate to Good
3-Chloro-1H-indazole-5-carboxylic acid LowPd₂(dba)₃/XPhos, PEPPSI-IPr120-160 °C, 24-48 hLower to Moderate

Experimental Protocol: Representative Suzuki-Miyaura Coupling of a 3-Halo-1H-indazole

A mixture of the 3-halo-1H-indazole-5-carboxylic acid (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL) is degassed with an inert gas (e.g., argon) for 15 minutes. The reaction mixture is then heated to the appropriate temperature (e.g., 80-140 °C) and stirred for the required time (e.g., 2-24 hours), monitoring the reaction progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Beyond Halogens: Triflate as a Leaving Group

An alternative to halogenation is the use of a triflate (-OTf) group at the C3 position. Aryl triflates are excellent electrophiles in a variety of palladium-catalyzed cross-coupling reactions and can sometimes offer advantages in terms of reactivity and substrate scope. The synthesis of a 3-triflyloxy-1H-indazole-5-carboxylate would typically involve the corresponding 3-hydroxyindazole precursor.

While specific experimental data for the cross-coupling of 3-triflyloxy-1H-indazole-5-carboxylic acid is not widely reported, the general reactivity of aryl triflates suggests they would be highly effective substrates, potentially reacting under milder conditions than the corresponding bromides and chlorides.

Modern Synthetic Approaches: C-H Activation and Decarboxylative Coupling

Recent advances in synthetic methodology offer more atom-economical and step-efficient alternatives to the use of pre-functionalized indazoles.

Direct C-H Activation/Arylation

Direct C-H activation allows for the formation of a C-C bond directly from an unfunctionalized C-H bond, eliminating the need for halogenation or triflation steps. The C3 position of the 1H-indazole ring is a viable site for direct arylation.

Experimental Protocol: Direct C3-Arylation of a 1H-Indazole Derivative [1]

A mixture of the 1-substituted-1H-indazole (1.0 equiv), an aryl halide (1.5 equiv), Pd(OAc)₂ (10 mol%), a ligand such as 1,10-phenanthroline (20 mol%), and a base like K₂CO₃ (2.0 equiv) in a solvent such as DMA is heated at 140 °C for 24-48 hours. After cooling, the reaction mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Decarboxylative Cross-Coupling

Decarboxylative coupling is another innovative strategy that utilizes the carboxylic acid functionality directly as a leaving group to form a new C-C bond. This approach is particularly attractive as it starts from the readily available 1H-indazole-5-carboxylic acid, potentially bypassing the need for C3-functionalization altogether if the desired coupling is at a different position, or by using a dicarboxylic acid precursor. While direct decarboxylative C-H arylation at the C3 position of 1H-indazole-5-carboxylic acid is still an emerging area, related decarboxylative couplings of indazoles have been reported, suggesting the feasibility of this approach.

Visualizing the Synthetic Pathways

To better understand the relationships between the starting materials and the synthetic strategies, the following diagrams illustrate the key transformations.

Halogenated_Alternatives Indazole_Acid 1H-Indazole-5-carboxylic acid Iodo_Indazole This compound Indazole_Acid->Iodo_Indazole Iodination Bromo_Indazole 3-Bromo-1H-indazole-5-carboxylic acid Indazole_Acid->Bromo_Indazole Bromination Chloro_Indazole 3-Chloro-1H-indazole-5-carboxylic acid Indazole_Acid->Chloro_Indazole Chlorination Coupled_Product C3-Aryl-1H-indazole-5-carboxylic acid Iodo_Indazole->Coupled_Product Suzuki, Heck, etc. Bromo_Indazole->Coupled_Product Suzuki, Heck, etc. Chloro_Indazole->Coupled_Product Suzuki, Heck, etc.

Caption: Synthesis of C3-arylated indazoles via halogenated intermediates.

Modern_Alternatives Indazole_Acid 1H-Indazole-5-carboxylic acid CH_Activation_Product C3-Aryl-1H-indazole-5-carboxylic acid Indazole_Acid->CH_Activation_Product Direct C-H Arylation Decarboxylative_Product Functionalized Indazole Indazole_Acid->Decarboxylative_Product Decarboxylative Coupling

Caption: Modern synthetic routes to functionalized indazoles.

Conclusion

The choice of reagent for the synthesis of C3-functionalized indazoles is a multifaceted decision. While This compound remains a highly reactive and effective substrate, its bromo- and chloro-analogues offer cost and stability advantages, albeit with a trade-off in reactivity. For laboratories equipped to handle more challenging reaction conditions, 3-chloro-1H-indazole-5-carboxylic acid represents the most economical option among the halogenated precursors.

Furthermore, the advent of direct C-H activation and the potential of decarboxylative coupling methodologies are shifting the paradigm of synthetic efficiency. These modern approaches, by minimizing the number of synthetic steps, offer significant long-term benefits in terms of cost, time, and environmental impact. Researchers and process chemists are encouraged to evaluate these innovative strategies as they may provide a more sustainable and elegant solution for the synthesis of valuable indazole-containing molecules.

References

Scarcity of Efficacy Data for 3-Iodo-1H-indazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, to provide a relevant and data-supported comparison guide within the indazole chemical class, this report will focus on a closely related and well-documented series of indazole-based compounds: 1H-indazole-3-amine derivatives . A recent study provides substantial data on their anti-cancer properties, which will be used to illustrate the potential of the broader indazole scaffold in oncological research.

Comparative Efficacy of 1H-Indazole-3-Amine Derivatives in Cancer Cell Lines

A series of synthesized 1H-indazole-3-amine derivatives have been evaluated for their in vitro anti-proliferative activity against a panel of human cancer cell lines. The data presented below is extracted from a study by Wang et al. (2023), which details the synthesis and anti-tumor evaluation of these compounds.

Data Presentation: Anti-proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for a series of 1H-indazole-3-amine derivatives. The results are summarized in the table below, showcasing the differential efficacy of these compounds across various cancer cell lines.

Compound IDK562 (Chronic Myeloid Leukemia) IC50 (µM)A549 (Lung Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)Hep-G2 (Liver Cancer) IC50 (µM)HEK-293 (Normal Kidney Cells) IC50 (µM)
5k >4018.6521.343.3212.17
6o 5.1511.2312.5410.2133.2
5-Fu (Control) 8.2315.7620.1125.43>100

Data extracted from a study on 1H-indazole-3-amine derivatives, as specific data for 3-Iodo-1H-indazole-5-carboxylic acid derivatives is unavailable.[1][2]

From this dataset, compound 6o emerges as a particularly interesting candidate, demonstrating potent activity against the K562 cell line with an IC50 of 5.15 µM.[2][3] Notably, it exhibits greater selectivity for this cancer cell line over the normal HEK-293 cell line (IC50 = 33.2 µM), suggesting a favorable therapeutic window.[2][3] In contrast, while compound 5k shows strong efficacy against the Hep-G2 liver cancer cell line (IC50 = 3.32 µM), it also displays higher toxicity towards normal cells.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the efficacy of the 1H-indazole-3-amine derivatives.

Cell Culture and Treatment

Human cancer cell lines (A549, K562, PC-3, and Hep-G2) and the normal human embryonic kidney cell line (HEK-293) were procured from the Cell Bank of the Chinese Academy of Sciences (Kunming, China). The cells were cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. For experimental treatments, the synthesized compounds were dissolved in DMSO to create stock solutions, which were then diluted to the desired final concentrations in the cell culture medium.

MTT Assay for Cell Proliferation

To assess the anti-proliferative activity of the indazole derivatives, a Methyl Thiazolyl Tetrazolium (MTT) assay was performed.[2]

  • Cells were seeded in 96-well plates at a density of 5 × 103 cells per well and allowed to adhere overnight.

  • The following day, the cells were treated with various concentrations of the test compounds (ranging from 0.625 to 10 µM) for 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The supernatant was then discarded, and 150 µM of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 490 nm using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.

Cell Apoptosis Detection Assay

Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • K562 cells were treated with varying concentrations of the test compound for 48 hours.

  • The cells were then harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark at room temperature for 15 minutes.

  • The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting Assay

Western blotting was used to determine the expression levels of apoptosis-related proteins.

  • K562 cells were treated with the test compound for 48 hours, after which the cells were lysed to extract total proteins.

  • Protein concentration was quantified using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membranes were blocked and then incubated with primary antibodies against Bcl-2, Bax, and GAPDH overnight at 4°C.

  • After washing, the membranes were incubated with HRP-conjugated secondary antibodies.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway implicated in the action of these indazole derivatives and a typical experimental workflow for their evaluation.

G Proposed Apoptotic Pathway of Indazole Derivatives Indazole Indazole Compound (e.g., 6o) p53 p53 Indazole->p53 stabilizes Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 downregulates MDM2 MDM2 p53->MDM2 inhibits transcription of Bax Bax (Pro-apoptotic) p53->Bax upregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Caption: Proposed mechanism of apoptosis induction by 1H-indazole-3-amine derivatives.

G Experimental Workflow for Efficacy Evaluation cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Synthesis Compound Synthesis (1H-indazole-3-amine derivatives) CellLines Cell Line Culture (K562, A549, PC-3, Hep-G2) Synthesis->CellLines MTT MTT Assay (Determine IC50 values) CellLines->MTT HitSelection Hit Compound Selection (e.g., Compound 6o) MTT->HitSelection ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) HitSelection->ApoptosisAssay WesternBlot Western Blot (Bcl-2, Bax protein levels) HitSelection->WesternBlot CellCycle Cell Cycle Analysis HitSelection->CellCycle

Caption: Workflow for evaluating the anticancer efficacy of novel indazole compounds.

References

Validating the Synthesis of 3-Iodo-1H-indazole-5-carboxylic acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of 3-Iodo-1H-indazole-5-carboxylic acid, a key building block in medicinal chemistry, requires rigorous validation to ensure the correct isomeric structure and purity. This guide provides a comparative analysis of a plausible synthetic route and its spectroscopic validation, offering detailed experimental protocols and supporting data derived from closely related compounds.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the direct iodination of the 1H-indazole-5-carboxylic acid precursor. This approach is based on established protocols for the halogenation of indazole derivatives. An alternative strategy could involve the synthesis of the indazole ring from a pre-iodinated precursor, though this is often a more complex route.

Method 1: Direct Iodination of 1H-indazole-5-carboxylic acid (Plausible Route)

This method is adapted from the synthesis of structurally similar compounds, such as methyl 3-iodo-1H-indazole-6-carboxylate. The reaction proceeds via an electrophilic substitution at the C3 position of the indazole ring, which is activated by the heterocyclic nitrogen atoms.

Alternative Method 2: Synthesis from a Pre-iodinated Precursor

Synthesizing the indazole ring from an already iodinated starting material, for example, through the cyclization of a substituted hydrazone, presents an alternative. While offering regiochemical control, this method typically involves more steps and potentially lower overall yields compared to direct iodination of the readily available 1H-indazole-5-carboxylic acid.

Spectroscopic Validation

The confirmation of the successful synthesis of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected data for the target compound, based on the analysis of closely related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of the synthesized molecule. The predicted ¹H and ¹³C NMR chemical shifts are crucial for confirming the position of the iodine substituent.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
~13.5 (s, 1H)-COOH
~13.0 (br s, 1H)-NH
~8.4 (s, 1H)H4
~7.8 (d, 1H)H6
~7.6 (d, 1H)H7

Note: Predicted values are based on data for structurally similar compounds and may vary from experimental results. The use of a deuterated solvent such as DMSO-d₆ is recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the indazole ring.

Table 2: Predicted IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Functional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~3100N-H stretchIndazole
~1700C=O stretchCarboxylic acid
1620-1450C=C and C=N stretchAromatic/Indazole ring
~1300C-O stretchCarboxylic acid
~1200O-H bendCarboxylic acid
Below 850C-H bendAromatic ring substitution
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compound, confirming its elemental composition.

Table 3: Predicted Mass Spectrometry Data for this compound

Ionization Mode Adduct Predicted m/z
ESI+[M+H]⁺288.9468
ESI+[M+Na]⁺310.9288
ESI-[M-H]⁻286.9323

Note: High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the molecular formula (C₈H₅IN₂O₂).

Experimental Protocols

Synthesis of this compound (Plausible Protocol)

  • To a solution of 1H-indazole-5-carboxylic acid (1 equivalent) in a suitable solvent such as methanol or dimethylformamide (DMF), add a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2 equivalents).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Slowly add a solution of iodine (I₂) (1.5 equivalents) in the same solvent to the reaction mixture.

  • Continue stirring at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into an aqueous solution of a reducing agent like sodium thiosulfate to quench the excess iodine.

  • Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.

NMR Spectroscopy Protocol

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Process the data using appropriate software and reference the chemical shifts to the residual solvent peak.

IR Spectroscopy Protocol

  • Prepare a sample of the dried, purified product. For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient.

  • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry Protocol

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Acquire the mass spectrum in both positive and negative ion modes.

  • For HRMS, ensure the instrument is properly calibrated to obtain accurate mass measurements to at least four decimal places.

Visualizing the Workflow and Analysis

The following diagrams illustrate the experimental workflow for the synthesis and spectroscopic validation of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation start 1H-indazole-5-carboxylic acid reaction Direct Iodination (I₂, NaOH/MeOH) start->reaction workup Quenching & Precipitation reaction->workup purification Recrystallization workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (HRMS) product->ms confirmation Structure Confirmed nmr->confirmation ir->confirmation ms->confirmation

Caption: Experimental workflow for synthesis and validation.

Spectroscopic_Analysis_Logic cluster_data Spectroscopic Data cluster_interpretation Interpretation nmr_data ¹H & ¹³C NMR: - Aromatic signals - COOH & NH protons - C-I signal nmr_interp Confirms Connectivity & Regiochemistry nmr_data->nmr_interp ir_data IR: - O-H (broad) - C=O stretch - N-H stretch ir_interp Confirms Functional Groups ir_data->ir_interp ms_data MS: - Correct molecular ion peak - Isotopic pattern for Iodine ms_interp Confirms Molecular Formula ms_data->ms_interp conclusion Successful Synthesis of This compound nmr_interp->conclusion ir_interp->conclusion ms_interp->conclusion

Safety Operating Guide

Proper Disposal of 3-Iodo-1H-indazole-5-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3-Iodo-1H-indazole-5-carboxylic acid, ensuring compliance and minimizing risk.

Correct handling and disposal of this compound are crucial due to its potential health hazards. Safety Data Sheets (SDS) indicate that this compound is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Adherence to the following protocols is essential for maintaining a safe laboratory environment.

Immediate Safety Measures and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Hand Protection: Wear protective gloves.[1][2] Gloves should be inspected before use and disposed of properly after handling the chemical.

  • Eye and Face Protection: Safety glasses or goggles are required.[2] A face shield may be necessary depending on the situation.[2]

  • Skin and Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[1][2]

  • Respiratory Protection: In situations where dust may be generated, a dust respirator should be used.[2]

Step-by-Step Disposal Procedure

Disposal of this compound must be carried out in accordance with all federal, state, and local regulations.[2]

  • Waste Collection:

    • Collect waste this compound in its original container or a clearly labeled, suitable, and closed container.[2]

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Handling Spills:

    • In the event of a spill, carefully sweep the solid material to collect it.[2] Take precautions to avoid generating dust.[2][3]

    • Place the collected material into an airtight container for disposal.[2]

    • It is crucial to prevent the chemical from entering drains or waterways.[4][5]

  • Final Disposal Options:

    • The most recommended method of disposal is through a licensed chemical waste disposal company. Consult your local or regional authorities for approved vendors.[2]

    • An alternative method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system.[2] This should only be performed by trained personnel in a licensed facility.

    • Another option is to have the material removed to a licensed chemical destruction plant.[6]

Hazard Summary and Classification

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity (Oral)H302: Harmful if swallowed[1]
Skin IrritationH315: Causes skin irritation[1]
Eye IrritationH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]

Note: Some safety data sheets may contain additional hazard information, such as H314 (Causes severe skin burns and eye damage) and H351 (Suspected of causing cancer).[4] Always refer to the specific SDS for the product you are using.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe collect Step 2: Collect Waste in a Labeled, Sealed Container ppe->collect spill Is there a spill? collect->spill cleanup Step 2a: Clean Spill (Sweep, avoid dust, place in sealed container) spill->cleanup Yes consult Step 3: Consult Local, State, and Federal Disposal Regulations spill->consult No cleanup->consult options Step 4: Evaluate Disposal Options consult->options incinerate Option A: Chemical Incineration (with combustible solvent) options->incinerate licensed_facility Option B: Licensed Chemical Destruction Plant options->licensed_facility waste_hauler Option C: Licensed Hazardous Waste Hauler options->waste_hauler end End: Waste Disposed of Safely incinerate->end licensed_facility->end waste_hauler->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Iodo-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Iodo-1H-indazole-5-carboxylic acid (CAS Number: 885521-46-0). Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2] A comprehensive personal protective equipment (PPE) protocol is mandatory to minimize these risks.

Hazard Summary

Hazard StatementGHS Classification
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Source: Sigma-Aldrich[3]

Required Personal Protective Equipment

PPE CategoryItemSpecificationsRationale
Hand Protection Protective glovesNitrile or other chemically resistant gloves. Outer glove cuff should extend over the gown sleeve.[1]Prevents skin absorption. Double gloving is recommended for added protection.[2]
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of low-permeability fabric.[2]Protects skin and clothing from contamination. Must be discarded as hazardous waste after use.[2]
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles.[1][2]Protects against splashes and aerosolized particles entering the eyes or face.[2]
Respiratory Protection Dust Respirator (N95 or higher)NIOSH-approved N95 or higher-rated respirator.[1][2]Required when handling the solid compound outside of a certified containment system (e.g., fume hood).[2]

Operational and Disposal Plans

Proper operational procedures and waste disposal are critical for safely managing this compound in a laboratory setting.

Handling and Storage

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1] Eyewash stations and safety showers must be readily accessible.[4]

  • Handling Practices: Avoid generating dust.[1] Wash hands and face thoroughly after handling.[1] Avoid contact with skin, eyes, and clothing.[1]

  • Storage: Store in a cool, dark, and dry place in a tightly sealed container.[1][3] Store away from incompatible materials such as oxidizing agents.[1]

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, get medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek medical attention if you feel unwell.[1][4]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with all federal, state, and local regulations.[1]

Waste TypeContainerDisposal Method
Solid Waste Labeled, sealed, and designated hazardous waste container.[2]High-temperature incineration by a certified hazardous waste management company.[2]
Liquid Waste Labeled, leak-proof hazardous liquid waste container.[2]Do not pour down the drain.[2] Dispose of through a certified hazardous waste management company.
Sharps Waste Puncture-proof, labeled sharps container designated for hazardous waste.[2]Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[2]
Contaminated PPE Yellow chemotherapy waste bin or other designated hazardous waste container.[2]Dispose of as hazardous waste in accordance with institutional and regulatory guidelines.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup emergency_exposure Exposure Response prep_ppe->emergency_exposure prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve emergency_spill Spill Response handle_weigh->emergency_spill cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate handle_dissolve->emergency_spill cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Logical workflow for handling this compound.

References

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